5-Chloro-1-ethyl-2-methyl-1H-imidazole
Beschreibung
The exact mass of the compound 5-Chloro-1-ethyl-2-methyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-1-ethyl-2-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-ethyl-2-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-chloro-1-ethyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-5(2)8-4-6(9)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQYMLWGPGEEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197645 | |
| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-22-7 | |
| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-ethyl-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-1-ethyl-2-methyl-1H-imidazole physical properties
This guide serves as a definitive technical reference for 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS: 4897-22-7). It is designed for researchers requiring verified physicochemical data, synthesis logic, and application protocols without the fluff of generic templates.
CAS: 4897-22-7 | Formula: C₆H₉ClN₂ | MW: 144.60 g/mol [1][2][3]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted parameters. This compound is a functionalized imidazole derivative characterized by its electron-withdrawing chlorine substituent at the C5 position, which significantly alters its basicity compared to the parent imidazole.
Core Physical Properties
| Property | Value | Condition/Note |
| Physical State | Liquid | Colorless to pale yellow |
| Density | 1.141 g/mL | @ 25°C (Lit.)[3][4][5] |
| Boiling Point | 101°C | @ 12 mmHg (Vacuum Distillation) |
| Refractive Index | Standard reference | |
| Flash Point | 96°C (205°F) | Closed Cup |
| pKa (Conjugate Acid) | ~6.06 | Predicted (Lower than imidazole's 6.95 due to -I effect of Cl) |
| Solubility | Soluble | DCM, Methanol, Acetonitrile, Water (Moderate) |
Structural Characterization (Predicted)
Researchers validating the identity of this compound should look for the following spectral signatures.
-
¹H NMR (CDCl₃, 300 MHz):
-
1.35 (t, 3H,
) -
2.35 (s, 3H,
) -
3.90 (q, 2H,
) -
6.90 (s, 1H,
) -
Note: The C4 proton is distinctively deshielded but lacks coupling partners, appearing as a sharp singlet.
-
1.35 (t, 3H,
-
MS (ESI+):
- peak at m/z 145.05 (100%) and 147.05 (33%) showing the characteristic 3:1 Chlorine isotope pattern.
Synthesis & Manufacturing Logic
The synthesis of 5-chloro-1-ethyl-2-methylimidazole typically follows a regioselective alkylation or a direct chlorination pathway. The protocol below outlines the N-alkylation of 4(5)-chloro-2-methylimidazole , which is the most scalable laboratory method.
Critical Mechanism
The starting material, 4(5)-chloro-2-methylimidazole, exists in tautomeric equilibrium. Alkylation at the N1 position locks the structure. Steric hindrance usually directs alkylation to the nitrogen distal to the bulky chlorine, favoring the 5-chloro-1-ethyl isomer over the 4-chloro isomer, though isomer separation is often required.
Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis pathway via N-alkylation.
Experimental Protocol (Self-Validating)
-
Setup: Charge a round-bottom flask with 2-methyl-4(5)-chloroimidazole (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add Potassium Carbonate (
) (1.5 eq) and stir at room temperature for 30 minutes to ensure formation of the imidazolide anion. -
Alkylation: Dropwise add Ethyl Iodide (1.1 eq) to control the exotherm. Heat to 60°C.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a higher spot. -
Workup: Quench with water. Extract with Ethyl Acetate (
). Wash organics with brine to remove DMF. Dry over . -
Purification: Distill under reduced pressure (12 mmHg). Collect the fraction boiling at 101°C.
Applications & Utility
This compound is not merely a solvent but a functional scaffold in two high-value sectors.
A. Dye-Sensitized Solar Cells (DSSC)
5-Chloro-1-ethyl-2-methylimidazole is used as an additive in ionic liquid electrolytes .[3][4][7]
-
Mechanism: It coordinates with Lithium ions (
) or Iodine ( ) in the electrolyte, suppressing the recombination of electrons at the /electrolyte interface. -
Impact: Increases the open-circuit voltage (
) and overall efficiency of the solar cell by shifting the conduction band edge of .
B. Pharmaceutical Intermediate
It serves as a "core building block" for nitroimidazole antibiotics (similar to Ornidazole/Secnidazole classes). The chlorine at C5 is a handle for further nucleophilic aromatic substitution (
Diagram: Functional Utility
Figure 2: Primary application vectors in energy materials and drug synthesis.
Safety & Handling (SDS Summary)
Signal Word: WARNING GHS Classifications:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Store in a cool, dry place (2-8°C recommended for long-term stability).
-
Keep under inert atmosphere (
) if storing for >6 months to prevent oxidation or hydrolysis of the chloro-substituent.
References
-
Sigma-Aldrich. (2025).[7] Product Specification: 5-Chloro-1-ethyl-2-methylimidazole (CAS 4897-22-7).[1][2][4][5][7][8][9] Retrieved from
-
ChemicalBook. (2025).[4] Physical Properties and Safety Data for 5-Chloro-1-ethyl-2-methylimidazole.[5] Retrieved from
- Lee, H. S., et al. (2010). "Efficiency enhancement of dye-sensitized solar cells with addition of additives to ionic liquid electrolyte." Journal of Power Sources.
-
PubChem. (2025).[3][10] Compound Summary: 5-Chloro-1-ethyl-2-methylimidazole.[1][2][3][4][5][7][9][11] National Library of Medicine. Retrieved from [3]
Sources
- 1. scbt.com [scbt.com]
- 2. 4897-22-7,5-chloro-1-ethyl-2-methyl-1H-imidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 5-氯-1-乙基-2-甲基咪唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. 5-氯-1-乙基-2-甲基咪唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4897-22-7|5-Chloro-1-ethyl-2-methyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole | C8H13N3O2S | CID 120052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
5-Chloro-1-ethyl-2-methyl-1H-imidazole CAS 4897-22-7
An In-depth Technical Guide to 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS 4897-22-7)
Foreword
Substituted imidazoles represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their remarkable versatility as scaffolds for therapeutic agents and functional materials stems from the unique electronic properties of the imidazole ring.[2][3] 5-Chloro-1-ethyl-2-methyl-1H-imidazole is a key member of this class, serving as a highly valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical & Structural Data
5-Chloro-1-ethyl-2-methyl-1H-imidazole is a liquid at room temperature.[4] Its core properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 4897-22-7 | [5][6] |
| Molecular Formula | C₆H₉ClN₂ | [5][6] |
| Molecular Weight | 144.60 g/mol | [6] |
| Appearance | Liquid | [4][6] |
| Density | 1.141 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 101 °C at 12 mmHg (16 Torr) | [4][6][7] |
| Refractive Index (n20/D) | 1.499 | [4][5][6][7] |
| Flash Point | 96 °C (205 °F) | [4][6][8] |
| pKa (Predicted) | 6.06 ± 0.34 | [6] |
| SMILES String | CCn1c(Cl)cnc1C | [4] |
| InChI Key | RHQYMLWGPGEEOU-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is logically approached as a two-step process: the formation of the N-ethylated imidazole precursor, followed by regioselective chlorination. This strategy allows for precise control over the substitution pattern.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole.
Step 1: Synthesis of 1-Ethyl-2-methyl-1H-imidazole (Precursor)
The initial step involves the N-alkylation of 2-methylimidazole. This is a standard procedure in heterocyclic chemistry.[9] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the imidazole nitrogen, forming a highly nucleophilic imidazolide anion that readily attacks the electrophilic ethyl iodide.
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) portion-wise with careful venting.
-
Imidazole Addition: Slowly add 2-methylimidazole (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.1 equivalents) dropwise via a syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-ethyl-2-methylimidazole as a clear liquid.[9]
Step 2: Regioselective Chlorination
The chlorination of the precursor is an electrophilic aromatic substitution reaction. The imidazole ring is electron-rich, making it susceptible to attack by electrophiles. The C5 position is the most electron-dense and sterically accessible site for chlorination, especially when the C2 position is blocked by the methyl group. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve the synthesized 1-ethyl-2-methyl-1H-imidazole (1.0 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling to maintain temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Workup: Redissolve the residue in dichloromethane (DCM) and wash with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is then purified by vacuum distillation to afford 5-Chloro-1-ethyl-2-methyl-1H-imidazole.[6][7]
Reactivity and Molecular Properties
The reactivity of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is governed by the interplay of its substituents on the aromatic imidazole core.
-
Ethyl Group (N1): This alkyl group enhances the electron-donating nature of the N1 nitrogen into the ring system and increases the molecule's lipophilicity.
-
Methyl Group (C2): The methyl group is a weak electron-donating group, further increasing the electron density of the imidazole ring.
-
Chloro Group (C5): The chlorine atom exerts a dual electronic effect: it is inductively electron-withdrawing but has electron-donating resonance effects. Overall, it deactivates the ring towards further electrophilic substitution but also serves as a potential leaving group for nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.
Caption: Role as a scaffold in a typical drug discovery workflow.
Spectroscopic Characterization Profile
Structural confirmation relies on standard spectroscopic techniques. While a specific, published spectrum for this compound is not available, a predicted profile can be established based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A quartet (~3.8-4.2 ppm) for the -CH₂- group and a triplet (~1.3-1.5 ppm) for the -CH₃ group. Methyl Group: A singlet (~2.2-2.5 ppm) for the C2-methyl group. Imidazole Proton: A singlet (~7.0-7.5 ppm) for the C4-H proton. |
| ¹³C NMR | Imidazole Ring Carbons: Three distinct signals in the aromatic region (~115-150 ppm). The carbon bearing the chlorine (C5) would be shifted compared to an unsubstituted imidazole. Alkyl Carbons: Signals for the ethyl (-CH₂- and -CH₃) and methyl carbons in the aliphatic region (~10-50 ppm). |
| Mass Spec (MS) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. Expected m/z for [M+H]⁺ is ~145.05. [10] |
| FTIR | Characteristic peaks for C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the imidazole ring, and C-Cl stretching. |
Safety, Handling, and Storage
As a chemical intermediate, proper handling of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is essential. The compound is classified as an irritant. [5][6]
GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT SE 3 | H335 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers. [4][5][6]
Precautionary Measures
| Precaution Type | Code | Description |
| Prevention | P261 | Avoid breathing mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Consolidated from safety data sheets. [5][8] Handling: Use in a well-ventilated area or a chemical fume hood. [8][11]Avoid contact with skin, eyes, and clothing. [8][11]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [4][8]Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][12]Keep away from strong oxidizing agents. [13]Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE. Retrieved from [Link]
-
Barcelona Fine Chemicals. (n.d.). 5-Chloro-2-ethyl-1H-imidazole. Retrieved from [Link]
-
Vasudev Drug Intermediates. (n.d.). 5-Chloro-1-methyl-1H-imidazole. Retrieved from [Link]
-
Khan, I., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. Retrieved from [Link]
- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]
-
LookChem. (n.d.). 2-Methylimidazole 693-98-1 wiki. Retrieved from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
-
PubMed. (2021). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Molecules, 26(22), 7032. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
RoCo Global. (n.d.). 1-Ethyl-2-methylimidazole, >98%. Retrieved from [Link]
-
Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of the Chemical Society of Nigeria, 44(5), 832-840. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 4: A Study into the Selective C-3 Benzylation of Indole and N-Benzylation of Imidazole Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
-
Loba Chemie. (2019). SAFETY DATA SHEET: 5- CHLORO-1- METHYLIMIDAZOLE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. 5-Chloro-1-ethyl-2-methylimidazole 99 4897-22-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7 [chemicalbook.com]
- 7. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. echemi.com [echemi.com]
- 9. roco.global [roco.global]
- 10. PubChemLite - 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
Introduction: The Significance of the Imidazole Scaffold
An In-Depth Technical Guide to 5-Chloro-1-ethyl-2-methyl-1H-imidazole
The imidazole ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of natural products like the amino acid histidine, purines in DNA, and histamine, its biological relevance is profound[1]. This five-membered aromatic heterocycle, also known as 1,3-diazole, is prized for its unique electronic properties and ability to engage in various biological interactions[1][2]. Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, and antitumor activities[1]. The polarity of the imidazole core can also enhance the solubility of drug candidates, a critical factor in pharmaceutical development[2]. 5-Chloro-1-ethyl-2-methyl-1H-imidazole is a specific derivative within this versatile class, offering a unique combination of substituents that make it a valuable building block for novel chemical entities. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, handling, and applications for researchers and drug development professionals.
Core Molecular and Physicochemical Properties
5-Chloro-1-ethyl-2-methyl-1H-imidazole is a substituted imidazole with the chemical formula C₆H₉ClN₂ and a molecular weight of approximately 144.60 g/mol [3][4][5]. Its identity is unequivocally established by its CAS Number, 4897-22-7[3][4][5]. The compound exists as a liquid at room temperature[3][4].
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 144.60 g/mol | [4][5] |
| Molecular Formula | C₆H₉ClN₂ | [3][4][5] |
| Physical Form | Liquid | [3] |
| Density | 1.141 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 101 °C at 12 mmHg | [3][4] |
| Refractive Index | n20/D 1.499 | [3][4][6] |
| Flash Point | 96 °C (205 °F) | [3][7] |
| pKa (Predicted) | 6.06 ± 0.34 | [3] |
The structure incorporates a chloro group at the 5-position, an ethyl group at the 1-position (one of the nitrogen atoms), and a methyl group at the 2-position of the imidazole ring. This specific arrangement of substituents dictates its reactivity and potential applications.
Caption: Chemical structure of 5-Chloro-1-ethyl-2-methyl-1H-imidazole.
Synthesis and Characterization
Synthetic Pathways
The synthesis of substituted imidazoles can be achieved through various established methods. One notable route is the Wallach synthesis, which involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to form a chlorinated intermediate. This intermediate is then reduced to yield the corresponding imidazole[8]. For 5-Chloro-1-ethyl-2-methyl-1H-imidazole, a plausible precursor would be N,N'-diethyl oxamide, which upon reaction, yields a chloro-imidazole that can be further processed[8].
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7 [chemicalbook.com]
- 4. 5-Chloro-1-ethyl-2-methylimidazole 99 4897-22-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. tsijournals.com [tsijournals.com]
Introduction: The Vibrational Fingerprint of a Substituted Imidazole
An In-Depth Technical Guide to the FT-IR Spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who are utilizing FT-IR spectroscopy for the characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the vibrational modes of this molecule, offers a detailed experimental protocol for spectral acquisition, and provides an in-depth interpretation of the resulting spectrum.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" of a compound.[1] By measuring the absorption of infrared radiation by a molecule as a function of frequency, we can identify the functional groups present and elucidate structural features.[2] For substituted imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, FT-IR spectroscopy is an invaluable tool for confirming identity, assessing purity, and tracking chemical transformations.
The vibrational spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is a composite of the vibrational modes of its core imidazole ring and its substituents: a chloro group, an ethyl group, and a methyl group. Each of these components gives rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹). Understanding the origin and expected position of these bands is crucial for an accurate interpretation of the spectrum.
Molecular Structure and Predicted Vibrational Modes
The structure of 5-Chloro-1-ethyl-2-methyl-1H-imidazole dictates its FT-IR spectrum. The key vibrational modes can be categorized by the functional groups present.
Logical Relationship between Structure and FT-IR Spectrum
Caption: A diagram illustrating how the functional groups of the molecule give rise to specific vibrational modes, which are then observed in different regions of the FT-IR spectrum.
Imidazole Ring Vibrations
The imidazole ring gives rise to a series of characteristic absorptions:
-
C-H Stretching: The stretching of the C-H bond on the imidazole ring is expected to produce a band in the 3150-3050 cm⁻¹ region.[3][4]
-
C=N and C=C Stretching: These vibrations are characteristic of the aromatic nature of the imidazole ring and typically appear in the 1680-1450 cm⁻¹ range.[3] Specifically, a C=N stretching band can be observed around 1681 cm⁻¹[3], with other ring stretching vibrations (C=C) appearing near 1599 and 1489 cm⁻¹.[3]
-
C-N Stretching: The stretching of the carbon-nitrogen single bonds within the ring generally occurs in the 1400-1200 cm⁻¹ region.[4]
Ethyl Group Vibrations
The N-ethyl group will exhibit vibrations characteristic of aliphatic hydrocarbons:
-
C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the CH₂ and CH₃ groups will result in strong absorptions in the 3000-2850 cm⁻¹ range.[2]
-
C-H Bending: Scissoring (bending) vibrations of the CH₂ group are typically found around 1470-1450 cm⁻¹.[5]
Methyl Group Vibrations
The C-methyl group attached to the imidazole ring will also show characteristic aliphatic C-H vibrations:
-
C-H Stretching: These will overlap with the ethyl group's C-H stretching bands in the 3000-2850 cm⁻¹ region.
-
C-H Bending: The asymmetric and symmetric bending (deformation) of the CH₃ group is expected in the 1460 cm⁻¹ and 1380 cm⁻¹ regions, respectively.[5]
C-Cl Vibrations
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.[5] This band can sometimes be weak and may be coupled with other vibrations.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol details the acquisition of an FT-IR spectrum for a liquid sample such as 5-Chloro-1-ethyl-2-methyl-1H-imidazole using the Attenuated Total Reflectance (ATR) technique, which is highly suitable for liquid samples.[1][6][7]
ATR-FTIR Experimental Workflow
Caption: A step-by-step workflow for acquiring an FT-IR spectrum of a liquid sample using an ATR accessory.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.[6]
-
Sample: 5-Chloro-1-ethyl-2-methyl-1H-imidazole (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Justification of Experimental Choices
-
ATR over Transmission: For a neat liquid, ATR is often preferred over traditional transmission methods (using salt plates) due to its simplicity, minimal sample volume requirement (a single drop is sufficient), and ease of cleaning.[8] It eliminates the need for spacers and concerns about path length, providing highly reproducible spectra.[1]
-
Instrument Parameters:
-
Spectral Range (4000-400 cm⁻¹): This standard mid-IR range covers the fundamental vibrations of most organic molecules.
-
Resolution (4 cm⁻¹): This is sufficient to resolve the characteristic bands of most functional groups in a liquid sample. Higher resolution is generally not required and can decrease the signal-to-noise ratio.
-
Number of Scans (16-32): Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
Background Spectrum Acquisition: a. Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants.[1] b. Allow the solvent to fully evaporate. c. Acquire a background spectrum. This is a critical step to measure the instrument's response and the ambient atmosphere (CO₂ and H₂O vapor), which will be subtracted from the sample spectrum.
-
Sample Measurement: a. Place a single drop of 5-Chloro-1-ethyl-2-methyl-1H-imidazole directly onto the center of the ATR crystal.[8][9] Ensure the crystal is fully covered. b. Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: a. After the measurement is complete, carefully wipe the sample off the ATR crystal using a lint-free wipe. b. Perform a final cleaning with a solvent-moistened wipe and allow it to dry completely.
Interpretation of the FT-IR Spectrum
The following table summarizes the expected characteristic absorption bands for 5-Chloro-1-ethyl-2-methyl-1H-imidazole.
Table 1: Predicted FT-IR Absorption Bands for 5-Chloro-1-ethyl-2-methyl-1H-imidazole
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3120 | Medium-Weak | Imidazole Ring C-H Stretch |
| 2980-2940 | Strong | Asymmetric C-H Stretch (CH₃, CH₂) |
| 2900-2860 | Strong | Symmetric C-H Stretch (CH₃, CH₂) |
| ~1600 | Medium | C=C Ring Stretch |
| ~1510 | Medium-Strong | C=N Ring Stretch |
| ~1460 | Medium | Asymmetric CH₃ Bend & CH₂ Scissor |
| ~1380 | Medium | Symmetric CH₃ Bend |
| ~1250 | Medium | C-N Ring Stretch |
| 750-700 | Medium-Weak | C-Cl Stretch |
High-Frequency Region (4000-1500 cm⁻¹)
This region is dominated by stretching vibrations.
-
C-H Stretching (3200-2800 cm⁻¹): The spectrum will show a distinct set of peaks in this area. A weaker, sharp peak is anticipated around 3120 cm⁻¹ corresponding to the lone C-H bond on the imidazole ring.[4] Just below 3000 cm⁻¹, a series of strong, sharp peaks will be present, arising from the asymmetric and symmetric C-H stretching of the methyl and ethyl groups.[2]
Fingerprint Region (<1500 cm⁻¹)
This region is complex, containing a wealth of structural information from bending and skeletal vibrations.[5]
-
Ring Stretching (1650-1450 cm⁻¹): A pair of medium to strong bands around 1600 cm⁻¹ and 1510 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations of the imidazole ring, respectively.[3][4] The exact positions are influenced by the electronic effects of the substituents.
-
Aliphatic Bending (1470-1370 cm⁻¹): A band around 1460 cm⁻¹ will be due to the overlapping scissoring (bending) of the CH₂ group and the asymmetric bending of the CH₃ groups. A separate, more distinct band around 1380 cm⁻¹ is indicative of the symmetric "umbrella" bending mode of the methyl groups.
-
C-N and C-Cl Stretching (1300-600 cm⁻¹): This lower frequency part of the fingerprint region will contain C-N stretching modes of the imidazole ring. The C-Cl stretch is expected in the 750-700 cm⁻¹ range.[5] This band is a key indicator for the presence of the chloro-substituent.
Conclusion
The FT-IR spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole provides a detailed and unique vibrational fingerprint that is directly correlated with its molecular structure. By understanding the characteristic absorption frequencies of the imidazole ring and its chloro, ethyl, and methyl substituents, researchers can confidently verify the identity and purity of this compound. The ATR-FTIR method offers a rapid, reliable, and straightforward approach for acquiring high-quality spectra of this and similar liquid-phase molecules, making it an indispensable tool in the modern drug discovery and development workflow.
References
-
Arslan, H., et al. (2009). Molecular geometry and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole. ResearchGate. Available at: [Link]
-
Shimadzu. (n.d.). Liquid Samples. Shimadzu Scientific Instruments. Available at: [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
-
El-Faham, A., et al. (2013). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of Ethanol. Doc Brown's Chemistry. Available at: [Link]
-
Goyal, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]
-
Ali, A., et al. (2016). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. Available at: [Link]
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. The University of the West Indies at Mona, Jamaica. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. Available at: [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mt.com [mt.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-Depth Technical Guide to the Mass Spectrometry of Halogenated Imidazole Derivatives
Introduction: The Significance of Halogenated Imidazoles
Halogenated imidazole derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1] The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a critical pharmacophore found in numerous biologically active molecules, including the amino acid histidine.[1][2] The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the imidazole scaffold profoundly modulates a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated imidazoles integral to the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1]
Consequently, the robust and unambiguous analytical characterization of these compounds is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for the identification, quantification, and structural elucidation of these derivatives.[3][4] This guide provides an in-depth exploration of the mass spectrometric behavior of halogenated imidazoles, offering field-proven insights into ionization techniques, fragmentation analysis, and method development for researchers, scientists, and drug development professionals.
The Halogen Effect: Isotopic Patterns as a Structural Beacon
A defining characteristic in the mass spectrometry of chlorinated and brominated compounds is their distinctive isotopic signature. Unlike many other common elements in organic chemistry, chlorine and bromine possess multiple stable isotopes with high natural abundance. This provides an immediate and powerful diagnostic tool for identifying their presence in an unknown analyte.[5][6][7]
-
Chlorine: Natural chlorine consists of two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[6] This results in a characteristic isotopic pattern for a monochlorinated compound, where the molecular ion peak (M) is accompanied by an "M+2" peak that is approximately one-third the intensity of the M peak (a ~3:1 ratio).[5][8][9]
-
Bromine: Natural bromine is composed of a nearly 50:50 mixture of two isotopes: ⁷⁹Br (50.50%) and ⁸¹Br (49.50%).[6] This gives rise to a signature M and M+2 peak pattern of nearly equal intensity (~1:1 ratio), which is a clear indicator of a monobrominated compound.[5][6][8]
The presence of multiple halogen atoms leads to more complex, but predictable, patterns. For example, a molecule with two chlorine atoms will exhibit M, M+2, and M+4 peaks, while a molecule with two bromine atoms will show the same peaks in a 1:2:1 intensity ratio.[5][7] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements.
| Halogen | Isotope | Natural Abundance (%) | Resulting M:M+2 Ratio (for one atom) |
| Chlorine | ³⁵Cl | ~75.8 | ~3:1 |
| ³⁷Cl | ~24.2 | ||
| Bromine | ⁷⁹Br | ~50.5 | ~1:1 |
| ⁸¹Br | ~49.5 | ||
| Table 1: Isotopic abundances of Chlorine and Bromine and their characteristic MS patterns.[5][6] |
Ionization Techniques: Choosing the Right Tool for the Job
The selection of an appropriate ionization source is a critical first step in any MS analysis, as it dictates the nature of the ions that are generated and subsequently analyzed. For halogenated imidazoles, which span a range of polarities and volatilities, the most common and effective techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and ionizable compounds, making it exceptionally well-suited for many imidazole derivatives.[10] The basic nitrogen atoms in the imidazole ring are readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS, forming [M+H]⁺ ions with high efficiency.[11][12]
Causality Behind the Choice:
-
Expertise: Choose ESI in positive ion mode as the default for most halogenated imidazoles due to the high proton affinity of the imidazole core. This typically yields a strong signal for the protonated molecule, [M+H]⁺, providing clear molecular weight information.
-
Trustworthiness: The generation of intact molecular ions with minimal in-source fragmentation provides a reliable and accurate determination of the molecular weight, which is the foundational piece of data in structural elucidation.[10]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar, more volatile compounds that are not as easily ionized in solution. In APCI, the sample is nebulized and vaporized by a heated gas, and ionization occurs in the gas phase through reactions with corona discharge-generated reagent ions. This can be advantageous for certain halogenated imidazole derivatives, particularly those with bulky, nonpolar substituents that reduce their solubility and amenability to ESI.
Causality Behind the Choice:
-
Expertise: Consider APCI for derivatives that show poor ESI response or are analyzed via normal-phase chromatography. While it can be more energetic than ESI, it often provides excellent sensitivity for moderately polar compounds.
-
Trustworthiness: APCI is robust and less susceptible to matrix effects (like ion suppression) than ESI, which can lead to more reliable quantitation in complex matrices such as plasma or tissue extracts.
Fragmentation Pathways & Mechanistic Insights
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of a candidate molecule. By isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions (product ions) are produced that reveal the molecule's underlying structure.
While the exact fragmentation is highly dependent on the specific structure, several common pathways are observed for halogenated imidazoles:
-
Loss of Substituents: The most common and diagnostically useful fragmentations often involve the cleavage of substituents from the imidazole ring. The loss of the halogen atom itself (as either a radical or HX) is a key pathway.[8]
-
Ring Integrity: The imidazole ring itself is quite stable. Studies on the fragmentation of imidazole ribosides show that the ring often remains intact, with fragmentation dominated by the loss of its substituents.[13]
-
Ring Cleavage: Under higher energy conditions, cleavage of the imidazole ring can occur, often initiated by the loss of small neutral molecules like HCN.[14]
The position and type of halogen influence these pathways. For instance, the C-Br bond is weaker than the C-Cl bond, potentially leading to a more facile loss of bromine upon CID.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol outlines a general, robust method for the analysis of a novel chlorinated imidazole derivative in a drug discovery context.
1. Materials & Reagents
-
Reference Standard: Chlorinated imidazole derivative (>98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additive: Optima LC-MS grade formic acid.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
2. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol to create a primary stock.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water to create a working solution suitable for injection. This concentration is a good starting point for method development.
-
System Suitability: Prepare a separate aliquot of the working solution to be used for system suitability checks throughout the analytical run.
3. LC-MS/MS Parameters
This is a starting point; optimization is crucial.
-
LC System: Standard UHPLC system.[15]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile first choice.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.0-5.1 min: Return to 5% B
-
5.1-6.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Triple quadrupole (QqQ) or Q-TOF mass spectrometer.[3]
-
Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 325 °C.
-
Full Scan (MS1): Scan a wide range (e.g., m/z 100-500) to identify the [M+H]⁺ ion and confirm its isotopic pattern.
-
Product Ion Scan (MS/MS): Isolate the monoisotopic [M+H]⁺ precursor ion and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a representative product ion spectrum.
-
Multiple Reaction Monitoring (MRM) for Quantitation: Once characteristic and stable precursor-product ion transitions are identified, use MRM for sensitive and selective quantification.[4]
4. Data Analysis & System Validation
-
Confirm Molecular Ion: Verify the presence of the [M+H]⁺ ion and its M+2 isotopic peak with the expected ~3:1 ratio in the full scan spectrum.
-
Identify Fragments: Analyze the product ion spectrum to identify key structural fragments.
-
Self-Validation: Inject the system suitability sample every 10-20 injections. The peak area and retention time should not deviate by more than 15%. This ensures the integrity and reproducibility of the data throughout the run.
Visualizing the Workflow and Fragmentation
A clear understanding of the analytical process and molecular behavior is critical.
Caption: Representative CID fragmentation pathways for a halogenated imidazole.
Conclusion
The mass spectrometric analysis of halogenated imidazole derivatives is a nuanced yet powerful field. By leveraging the innate diagnostic power of halogen isotopic patterns, selecting the appropriate ionization technique, and systematically elucidating fragmentation pathways, researchers can confidently characterize these vital compounds. The methodologies described herein provide a robust framework for both qualitative and quantitative analysis, supporting the advancement of drug discovery and materials science. A thorough understanding of the interplay between molecular structure and mass spectrometric behavior is the key to unlocking reliable, reproducible, and insightful analytical results.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from chemistrysteps.com. [Link]
-
Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from chem.libretexts.org. [Link]
-
University of Arizona. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from chem.arizona.edu. [Link]
-
ACS Publications. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3). [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from analyticalscience.wiley.com. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from csbsju.edu. [Link]
-
Wentzel Lab. (2020). #14 Mass spec and isotopes of Cl and Br. YouTube. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. [Link]
-
IntechOpen. (2021). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. [Link]
-
Debbab, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
Semantic Scholar. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]
-
National Center for Biotechnology Information. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]
-
PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]
-
ResearchGate. (2020). LCMS-guided detection of halogenated natural compounds. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from bioagilytix.com. [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]
-
ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioagilytix.com [bioagilytix.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ms isotopes: Br and Cl [employees.csbsju.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Methodological & Application
Application Note: Modulating Interfacial Recombination in DSSCs using 5-Chloro-1-ethyl-2-methyl-1H-imidazole
[1]
Executive Summary & Scientific Rationale
In high-efficiency DSSCs, the interface between the mesoporous titanium dioxide (
5-Chloro-1-ethyl-2-methyl-1H-imidazole represents a class of "modulated basicity" additives.[1] The electron-withdrawing chlorine substituent at the C5 position reduces the electron density on the N3 nitrogen (the coordination site).[1]
-
Mechanism: It coordinates to under-coordinated
surface states, physically blocking the approach of triiodide ( ) ions.[1] -
Advantage: Its reduced basicity (compared to non-chlorinated alkyl imidazoles) prevents the excessive negative shift of the
conduction band, preserving while still significantly improving device stability and compared to additive-free electrolytes.[1]
Material Specifications & Handling
| Property | Specification | Critical Note |
| Purity | Impurities (especially free amines) can degrade the Ruthenium dye. | |
| Water Content | < 50 ppm | Water acts as a trap state; use Karl Fischer titration to verify. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation; discard if brown.[1] |
| Solubility | Miscible in Acetonitrile, Valeronitrile, MPN | Fully compatible with standard organic redox electrolytes.[1] |
Safety Protocol:
-
Hazard: Irritant (Skin/Eye).
-
Handling: Perform all electrolyte mixing in a glovebox (
ppm, ppm) or under a dry Argon stream.
Experimental Protocol: Electrolyte Formulation
This protocol describes the preparation of a high-efficiency electrolyte (Code: EL-CEM-05 ) utilizing the target compound.
Reagents Required
-
Solvent: Acetonitrile (ACN) / Valeronitrile (VN) (85:15 v/v).[1]
-
Redox Couple: Iodine (
) and 1,2-Dimethyl-3-propylimidazolium iodide (DMPII). -
Additive: 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CEM-Im).
-
Reference Additive: Guanidinium Thiocyanate (GuSCN).
Step-by-Step Formulation
Step 1: Solvent Preparation Mix Acetonitrile and Valeronitrile in an 85:15 volume ratio.[1] Valeronitrile is added to reduce the volatility of the electrolyte, ensuring long-term stability.[1]
-
Verification: Sonicate for 5 minutes to ensure homogeneity.
Step 2: Dissolution of Ionic Liquids (The Redox Base) In a 10 mL volumetric flask, add:
-
0.60 M DMPII (1.596 g for 10 mL)[1]
-
0.03 M
(0.076 g for 10 mL)[1] -
0.10 M GuSCN (0.118 g for 10 mL)[1]
-
Action: Add solvent to reaching ~80% of the volume.[1] Stir magnetically for 2 hours until fully dissolved.
Step 3: Integration of CEM-Im (The Variable) Add 5-Chloro-1-ethyl-2-methyl-1H-imidazole to the mixture.[1]
-
Recommended Concentration Series: 0.1 M, 0.2 M, 0.5 M.[1]
-
Standard Optimization: Start with 0.5 M (approx.[1] 0.72 g for 10 mL, assuming density
1.14 g/mL).[1]
Step 4: Final Homogenization Fill to the mark with solvent.[1] Stir for an additional 4 hours in the dark.
-
Quality Check: The solution should be a deep reddish-brown, clear liquid with no precipitates.[1]
Device Fabrication & Testing Workflow
A. Photoanode Preparation
-
Substrate: FTO glass (cleaned via detergent
water ethanol UV-Ozone).[1] -
Deposition: Screen print
paste (Transparent layer: 12 , Scattering layer: 4 ).[1] -
Sintering: 4-stage ramp up to 500°C for 30 mins.
-
Treatment: Immerse in 40 mM
at 70°C for 30 mins (Passivates surface defects). -
Sensitization: Immerse warm electrodes (80°C) into 0.3 mM N719 dye solution (in Ethanol/t-Butanol) for 24 hours.
B. Cell Assembly
-
Sandwiching: Place a Surlyn thermoplastic spacer (25
) between the Photoanode and Platinized Counter Electrode.[1] -
Sealing: Hot press at 110°C for 15 seconds.
-
Injection: Introduce EL-CEM-05 electrolyte through pre-drilled holes using a vacuum back-filling technique.[1]
-
Final Seal: Seal holes with Surlyn and a glass cover slip.[1]
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the competitive adsorption mechanism and how CEM-Im suppresses recombination without blocking injection.
Caption: Schematic of CEM-Im adsorption on TiO2. The additive coordinates to Ti sites, creating a physical barrier that retards the back-reaction of electrons to triiodide ions, thereby enhancing voltage.[1]
Characterization & Data Analysis
A. Electrochemical Impedance Spectroscopy (EIS)
Perform EIS at
-
Nyquist Plot Analysis: Look for the mid-frequency semi-circle.[1]
B. J-V Curve Interpretation
Compare the CEM-Im electrolyte against a standard TBP-based electrolyte.
| Parameter | Expected Trend (vs. TBP) | Physical Interpretation |
| Similar or Slightly Lower | Reduced basicity of Cl-imidazole shifts | |
| Higher | Less steric bulk and lower basicity prevent dye desorption, maintaining high current.[1] | |
| FF | Improved | Lower series resistance and better electrolyte penetration.[1] |
| Stability | High | Chlorinated imidazoles are less prone to side reactions with |
References
-
Sigma-Aldrich. 5-Chloro-1-ethyl-2-methylimidazole Product Specification & CAS 4897-22-7 Data.[1][2][1]
-
ChemicalBook. Properties and Safety Data Sheet for 5-Chloro-1-ethyl-2-methyl-1H-imidazole.[1]
-
Ovonramwen, O. et al. (2021).[1][3][4] Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides.[1][3][4] (Describes the synthesis and stability of the sulfonyl chloride derivative, validating the stability of the core imidazole ring). Tanzania Journal of Science.
-
ResearchGate. Effect of imidazole based polymer blend electrolytes for dye-sensitized solar cells. (Contextual grounding for imidazole derivatives in DSSC).
Protocol for adding CEMI to ionic liquid electrolytes
Topic: Protocol for the Fabrication and Characterization of a CEM I-Ionic Liquid Composite Electrolyte
Audience: Researchers, scientists, and materials development professionals.
Introduction: The Convergence of Structural and Electrochemical Materials
The development of multifunctional materials is a cornerstone of next-generation technologies, particularly in the realm of energy storage and structural electronics. Cement, the most ubiquitous construction material, offers exceptional mechanical strength and durability.[1] Ionic liquids (ILs), on the other hand, are a class of salts that are liquid at or near room temperature, renowned for their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows.[2][3]
This application note details a protocol for creating a novel composite material by integrating an ionic liquid into a CEM I Portland cement matrix. The objective is to produce a solid-state, ion-conducting electrolyte that simultaneously serves as a structural component. Such materials could pave the way for developing structural batteries and supercapacitors, where the building's framework stores energy, or for embedding electrochemical sensors directly into concrete structures.[4][5] We will describe the fabrication of a cement-IL composite, explain the scientific rationale behind the key steps, and outline a comprehensive protocol for its mechanical and electrochemical characterization.
Materials and Reagents
A crucial aspect of this protocol is the purity and proper handling of the starting materials. The presence of impurities, particularly water, can significantly affect the final electrochemical properties of the composite.
| Material/Reagent | Specification | Supplier Example | Rationale for Selection |
| Cement | Ordinary Portland Cement (OPC), CEM I 42.5 R | HeidelbergCement, Lafarge | A widely available, standardized cement with well-characterized chemical and physical properties.[6][7][8] |
| Ionic Liquid (IL) | 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM-TFSI) | Sigma-Aldrich, Iolitec | High ionic conductivity, wide electrochemical window (> 4 V), and good thermal stability. Its hydrophobicity helps minimize water absorption.[9] |
| Deionized Water | >18 MΩ·cm resistivity | Millipore | Used for cleaning and, if necessary, as a reference for traditional cement hydration studies. |
| Acetone | ACS Grade or higher | Fisher Scientific | For cleaning molds and equipment. |
Core Protocol: Fabrication of the CEM I-Ionic Liquid Composite
This protocol describes the preparation of a solid composite electrolyte. The central principle is the use of the ionic liquid as the primary liquid phase to be incorporated into the cement powder, creating a continuous ion-conducting pathway within the hardened cement matrix.
Part 1: Pre-Processing of Materials
The quality of the final composite is highly dependent on the purity of the initial components. Water is a critical impurity that must be minimized.
-
Drying the Ionic Liquid:
-
Place the required volume of EMIM-TFSI into a Schlenk flask.
-
Heat the flask to 110 °C under high vacuum (<1 mbar) for at least 24 hours.
-
Causality: This step is critical to remove dissolved water from the ionic liquid. Water can narrow the electrochemical stability window of the IL and may lead to uncontrolled, non-uniform hydration of the cement particles, compromising both mechanical and electrochemical performance.
-
After drying, cool the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Store the dried IL in a glovebox or desiccator.
-
-
Drying the Cement Powder:
-
Spread the CEM I 42.5 R powder in a thin layer on a glass tray.
-
Place the tray in a vacuum oven at 120 °C for 12 hours.
-
Causality: This removes any adsorbed atmospheric moisture from the cement particles, ensuring that the interaction is primarily between the cement and the ionic liquid.
-
Store the dried cement powder in a desiccator until use.
-
Part 2: Mixing and Casting the Composite
All mixing and casting steps should ideally be performed in an environment with low humidity, such as a dry room or a glovebox, to prevent moisture contamination.
-
Determine Composition: The ratio of ionic liquid to cement is a key experimental parameter. It can be expressed as a liquid-to-cement (l/c) ratio, analogous to the water-to-cement (w/c) ratio in traditional concrete. A starting point for investigation is an l/c ratio of 0.4 to 0.6 by weight.
-
Dry Mixing:
-
Weigh the desired amount of dried CEM I powder and place it into the bowl of a planetary or mortar mixer.
-
Mix the dry powder for 2 minutes at low speed to break up any agglomerates.
-
-
Wet Mixing:
-
While the mixer is running at low speed, slowly add the pre-weighed, dried ionic liquid to the cement powder over a period of 2-3 minutes.
-
Causality: Slow addition is necessary to ensure even wetting of the cement particles by the viscous ionic liquid and to avoid the formation of large, unmixed clumps.[10]
-
After all the IL has been added, increase the mixing speed and continue mixing for an additional 5-8 minutes until a homogeneous, paste-like consistency is achieved. The paste should appear uniform in color and texture.
-
-
Casting:
-
Prepare molds of the desired geometry (e.g., cubes for compressive strength, cylinders for electrochemical testing). Molds should be made of a non-reactive material like polytetrafluoroethylene (PTFE) or silicone and cleaned thoroughly with acetone.
-
Transfer the freshly mixed CEM I-IL paste into the molds.
-
Place the filled molds on a vibration table and vibrate for 2-3 minutes to remove entrapped air bubbles.
-
Causality: Air voids can drastically reduce the mechanical strength of the final composite and create discontinuities in the ionic conduction pathway, leading to lower conductivity.[1]
-
Part 3: Curing and Demolding
-
Curing:
-
Seal the molds in airtight bags or containers to prevent any atmospheric moisture ingress.
-
Store the sealed molds at a constant temperature, for example, 25 °C, for a period of 7 to 28 days.
-
Causality: Unlike traditional cement which requires water for hydration reactions to build strength, the hardening mechanism in this anhydrous or near-anhydrous system relies on particle packing and interfacial interactions between the cement grains and the ionic liquid. A consistent curing period allows these interactions to stabilize and the material to gain mechanical integrity.
-
-
Demolding:
-
After the curing period, carefully remove the hardened composite samples from the molds.
-
For electrochemical testing, it may be necessary to polish the flat surfaces of the samples with progressively finer grit sandpaper to ensure good contact with the electrodes.
-
Visualization of the Fabrication Workflow
Caption: Workflow for fabricating the CEM I-Ionic Liquid composite electrolyte.
Characterization and Performance Validation
To validate the protocol and understand the properties of the resulting material, a combination of mechanical and electrochemical tests is required.
Mechanical Testing
-
Test: Uniaxial Compressive Strength.
-
Procedure: Use a universal testing machine to apply a compressive load to cubic or cylindrical samples until failure, following a standard like ASTM C109.
-
Objective: To quantify the load-bearing capacity of the composite material. While it is not expected to match the strength of fully hydrated cement, significant mechanical integrity is desired for structural applications.[11]
Electrochemical Characterization
-
Ionic Conductivity Measurement:
-
Technique: Electrochemical Impedance Spectroscopy (EIS).
-
Setup: Sandwich a cylindrical sample of the composite between two blocking electrodes (e.g., stainless steel or gold) of the same diameter. This assembly is placed in a test cell.
-
Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (Rb × A) where L is the thickness of the sample and A is the electrode area.
-
Expected Outcome: A well-prepared composite should exhibit an ionic conductivity in the range of 10-4 to 10-2 S/cm at room temperature.[9]
-
-
Electrochemical Stability Window (ESW) Measurement:
-
Technique: Linear Sweep Voltammetry (LSV).
-
Setup: A three-electrode setup is preferred, with the composite electrolyte sandwiched between a working electrode (e.g., stainless steel) and a counter electrode (e.g., lithium metal), with a reference electrode (e.g., lithium metal) also in contact.
-
Procedure: Sweep the potential of the working electrode from the open-circuit potential to both cathodic and anodic limits at a slow scan rate (e.g., 1 mV/s).
-
Analysis: The ESW is defined as the voltage range between the onset of the sharp increases in anodic and cathodic currents, which correspond to the oxidation and reduction of the electrolyte, respectively.[12]
-
Expected Outcome: The ESW should be close to that of the pure ionic liquid, typically >4 V for EMIM-TFSI.[3]
-
Visualization of the Composite Electrolyte Concept
Caption: Ion conduction within the CEM I-IL composite matrix.
Summary of Expected Performance Data
The following table provides hypothetical but realistic target values for researchers developing these materials. The actual values will depend heavily on the specific l/c ratio and curing conditions.
| Parameter | Target Value | Significance |
| Compressive Strength | > 5 MPa | Ensures mechanical integrity for handling and potential structural use.[11] |
| Ionic Conductivity (25 °C) | > 0.1 mS/cm | Sufficient for many solid-state electrochemical device applications.[9] |
| Electrochemical Window | > 4.0 V | Enables use with high-voltage electrode materials for better energy density. |
| Density | 1.8 - 2.2 g/cm³ | Lower than traditional concrete, relevant for weight-sensitive applications. |
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the fabrication and validation of CEM I-ionic liquid composite electrolytes. By carefully controlling material purity and mixing conditions, it is possible to create a solid-state material that combines the structural properties of cement with the electrochemical functionality of an ionic liquid. This novel class of materials holds significant promise for decentralized energy storage, structural health monitoring, and other advanced applications. Further research should focus on optimizing the cement-IL interface, exploring different types of cements and ionic liquids, and scaling up the fabrication process for practical implementation.
References
-
ResearchGate. (2024). A Biomimetic Cement-Based Solid-State Electrolyte with Both High Strength and Ionic Conductivity for Self-Energy-Storage Buildings. Available at: [Link]
-
Lin, W., et al. (2024). A Biomimetic Cement-Based Solid-State Electrolyte with Both High Strength and Ionic Conductivity for Self-Energy-Storage Buildings. PMC. Available at: [Link]
-
Arjun, S. & Palanisamy, T. (2024). Optimising cement-based electrolytes: Ionic strength analysis and electrical performance in cement-based battery applications. Taylor & Francis Online. Available at: [Link]
-
Lee, S. Y., et al. (2021). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. PMC. Available at: [Link]
-
ResearchGate. (2018). Electrochemical properties of some ionic liquids. Available at: [Link]
-
Sobrino, T., et al. (2023). Hybrid Solid Polymer Electrolytes Based on Epoxy Resins, Ionic Liquid, and Ceramic Nanoparticles for Structural Applications. MDPI. Available at: [Link]
-
Pernak, J., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. MDPI. Available at: [Link]
-
Palma, J., et al. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC. Available at: [Link]
-
ResearchGate. (2021). Effect of ionic liquids in compatibility with PCE and cement paste containing clay. Available at: [Link]
-
ResearchGate. (2019). Characterization data of reference cement CEM I 42.5 R used for Priority Program DFG SPP 2005. Available at: [Link]
-
Royal Society of Chemistry. (2024). Concrete-based energy storage: exploring electrode and electrolyte enhancements. Available at: [Link]
-
Royal Society of Chemistry. (2022). Composite polymer electrolytes with ionic liquid grafted-Laponite for dendrite-free all-solid-state lithium metal batteries. Available at: [Link]
-
ResearchGate. (2019). The chemical characteristics of CEM I and CEM III cements(oxide analysis, % by mass). Available at: [Link]
-
ResearchGate. (2023). Resistivity of the cement-based solid electrolyte using different mixtures. Available at: [Link]
-
Scrivener, K. L., et al. (2019). An Insight into the Chemistry of Cement—A Review. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2015). Determining the composition of the vacuum–liquid interface in ionic-liquid mixtures. Available at: [Link]
-
ResearchGate. (2024). Chemical and phase composition of CEM I cement. Available at: [Link]
-
Wiley Online Library. (2022). Chloride Ion-Containing Polymeric Ionic Liquids for Application as Electrolytes in Solid-State Batteries. Available at: [Link]
-
MDPI. (2023). Different Approaches for the Preparation of Composite Ionic Liquid-Based Membranes for Proton Exchange Membrane Fuel Cell Applications—Recent Advancements. Available at: [Link]
-
ResearchGate. (2015). Ionic Liquid Mixtures As Electrolytes for Electrochemical Capacitors. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concrete-based energy storage: exploring electrode and electrolyte enhancements - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04812A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A Biomimetic Cement-Based Solid-State Electrolyte with Both High Strength and Ionic Conductivity for Self-Energy-Storage Buildings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis and Optimization of Imidazole-Based Antifungal Pharmacophores
Introduction: The Clinical and Chemical Context[1][2]
Imidazole antifungals (e.g., Miconazole, Ketoconazole, Clotrimazole) represent a cornerstone in the treatment of systemic and superficial mycoses. Their efficacy stems from a precise molecular mechanism: the inhibition of lanosterol 14
For the synthetic chemist, the imidazole core presents a unique challenge: it is an ambident nucleophile. The "N-3" nitrogen is essential for binding to the heme iron of CYP51, while the "N-1" nitrogen serves as the attachment point for the lipophilic pharmacophore. Successful synthesis requires rigorous control over regioselectivity (N-1 vs. N-3 alkylation) to avoid inactive regioisomers.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the interruption of the ergosterol pathway by imidazole agents.
Figure 1: Mechanism of Action.[1][2][3] Imidazoles coordinate with the heme iron of CYP51, blocking the demethylation of lanosterol and leading to the accumulation of toxic methylated sterols.
Strategic Synthesis: The Regioselectivity Challenge
The critical step in synthesizing miconazole/econazole analogues is the formation of the C-N bond between the imidazole ring and the alkyl backbone.
The Problem: Imidazole is an ambident nucleophile.[4] Under basic conditions, the imidazole anion can react at either nitrogen. However, due to tautomerism, N-1 and N-3 are often chemically equivalent in unsubstituted imidazole, but distinct in substituted derivatives. The Solution:
-
Kinetic Control: Use aprotic polar solvents (DMF, DMSO) and strong bases (NaH) to favor the
attack of the imidazole anion on the -haloketone. -
Steric Steering: If the imidazole is substituted (e.g., 2-methylimidazole), steric hindrance will naturally direct alkylation to the less hindered nitrogen.[5]
Protocol A: Synthesis of Miconazole Analogues (Phenethyl Backbone)
This protocol describes the synthesis of a Miconazole-type scaffold: 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole .[6]
Workflow Overview
Figure 2: Synthetic route for phenethyl-imidazole antifungals.
Step 1: N-Alkylation (Formation of the C-N Bond)
Objective: Attach the imidazole ring to the phenacyl backbone.
Reagents:
- -Bromo-2,4-dichloroacetophenone (1.0 eq)
-
Imidazole (3.0 eq) — Excess acts as a base and drives kinetics.
-
Solvent: Methanol (MeOH) or DMF.
Procedure:
-
Dissolve
-bromo-2,4-dichloroacetophenone (10 mmol) in 20 mL MeOH. -
Add Imidazole (30 mmol) slowly while stirring at 0°C (ice bath). Exothermic reaction.
-
Allow to warm to room temperature (RT) and reflux for 2 hours.
-
Monitoring: TLC (Ethyl Acetate:Hexane 3:1). The starting bromide (
) should disappear; product ( ) appears. -
Workup: Evaporate solvent. Resuspend residue in water/DCM. Wash organic layer with water to remove excess imidazole. Dry over
.
Validation Point:
Step 2: Carbonyl Reduction
Objective: Convert the ketone to the secondary alcohol to create the chiral center.
Reagents:
-
Ketone Intermediate (from Step 1)
-
Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol.
Procedure:
-
Dissolve the ketone intermediate in MeOH.
-
Add
portion-wise at 0°C. Caution: Hydrogen gas evolution. -
Stir at RT for 1 hour.
-
Quench: Add water carefully, then extract with DCM.
-
Purification: Recrystallize from ethanol/ether if necessary.
Step 3: O-Alkylation (Ether Formation)
Objective: Attach the second lipophilic tail (benzyl group).
Reagents:
-
Alcohol Intermediate (from Step 2)[6]
-
Sodium Hydride (NaH, 60% dispersion) (1.2 eq)
-
2,4-Dichlorobenzyl chloride (1.1 eq)
-
Solvent: Anhydrous THF or DMF.
Procedure:
-
Inert Atmosphere: Flame-dry glassware; maintain
or Ar atmosphere. -
Dissolve Alcohol intermediate in dry THF.
-
Add NaH at 0°C. Stir for 30 mins to form the alkoxide. Solution may turn slightly yellow/orange.
-
Add 2,4-Dichlorobenzyl chloride dropwise.[6]
-
Heat to 60°C for 4-6 hours.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Final Purification: Column chromatography (DCM:MeOH 95:5) or conversion to Nitrate salt (treat with
in ether) for crystallization.
Protocol B: Multicomponent Synthesis (Substituted Imidazoles)
For generating libraries of substituted imidazoles (e.g., 2,4,5-trisubstituted), the Debus-Radziszewski reaction is superior to alkylation.
Reagents:
-
1,2-Dicarbonyl (e.g., Benzil)
-
Aldehyde (e.g., Benzaldehyde derivatives)
-
Ammonium Acetate (
) -
Catalyst:
or Iodine (Green chemistry variants).
Procedure (Green/One-Pot):
-
Mix Benzil (1 mmol), Aldehyde (1 mmol), and
(2.5 mmol) in Ethanol. -
Add 10 mol% catalyst (
). -
Reflux for 3 hours or use Ultrasound irradiation (40 kHz) for 30 mins (Green method).
-
Pour into crushed ice. The imidazole precipitates as a solid.[6]
-
Filter and recrystallize from Ethanol.
Analytical & Biological Evaluation
Chemical Characterization Table
| Parameter | Method | Diagnostic Signal / Criteria |
| Identity | Imidazole C-2 Proton: Singlet at | |
| Purity | HPLC (C18 Column) | >98% area under curve. Mobile Phase: ACN:Water (0.1% TFA). |
| Salt Form | Elemental Analysis | Confirm Nitrate ( |
Biological Assay: MIC Determination (CLSI M27-A3)
Self-Validating Protocol for Efficacy Testing.
-
Organism: Candida albicans (ATCC 90028).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Adjust yeast suspension to
to cells/mL. -
Drug Dilution: Prepare serial twofold dilutions of the synthesized imidazole in 96-well microplates (Range: 64
g/mL to 0.125 g/mL). -
Incubation: 35°C for 24-48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (50% reduction compared to control).
Troubleshooting & Expert Insights
-
Issue: Low Regioselectivity (N1 vs N3 mixture).
-
Cause: Steric bulk of the alkylating agent is too low, or temperature is too high during addition.
-
Fix: Lower the temperature to -10°C during the addition of the electrophile. Use a bulkier protecting group (e.g., Trityl) if synthesizing the ring de novo, then deprotect and alkylate.
-
-
Issue: Incomplete O-Alkylation (Step 3).
-
Cause: The secondary alcohol is sterically hindered; NaH quality is poor.
-
Fix: Use fresh NaH. Add a catalytic amount of Tetra-n-butylammonium iodide (TBAI) as a phase transfer catalyst to accelerate the etherification.
-
-
Issue: Oily Product.
-
Cause: Free base imidazoles are often oils.
-
Fix: Convert to the Nitrate salt. Dissolve the oil in diethyl ether and add concentrated nitric acid dropwise. The salt usually precipitates immediately as a white solid.
-
References
-
Mechanism of Action
-
Synthesis Protocols
-
Godefroi, E. F., et al. (1969). Preparation and antiparasitic activity of some imidazole derivatives. Journal of Medicinal Chemistry, 12(5), 784–791. (The foundational Janssen Pharmaceutica paper).[3]
- Bhat, A. R., et al. (2005).
-
-
Testing Standards
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. scribd.com [scribd.com]
Experimental setup for testing imidazole derivatives in solar cells
Application Note: High-Fidelity Characterization of Imidazole Derivatives in Photovoltaic Architectures
Abstract & Strategic Context
Imidazole derivatives, traditionally ubiquitous in medicinal chemistry as pharmacophores, have emerged as critical functional materials in next-generation photovoltaics.[1] Their utility stems from the Lewis basicity of the nitrogen lone pair (N-3 position), which allows for precise coordination with Lewis acids—specifically
This guide provides a rigorous experimental framework for researchers to test library compounds of imidazole derivatives. Unlike standard synthesis papers, this note focuses on the device-level validation setup , ensuring that observed efficiency gains are artifacts of neither fabrication error nor measurement noise.
Part 1: Chemical Handling & Electrolyte Engineering (DSSC Focus)
In DSSCs, imidazoles (e.g., N-methylbenzimidazole, NMBI) function not as dyes, but as electrolyte additives .[1] They shift the
Protocol A: Electrolyte Formulation Standard
Objective: Create a reference redox shuttle to isolate the electronic contribution of the imidazole derivative.
Reagents:
-
Solvent: 3-Methoxypropionitrile (MPN) (High boiling point for stability testing) or Acetonitrile (ACN) (for high-efficiency screening).[1]
-
Redox Couple: 1,2-Dimethyl-3-propylimidazolium iodide (DMPII) and Iodine (
).[1] -
Additives: Guanidinium Thiocyanate (GuSCN) and Test Imidazole (TI) .
Step-by-Step Formulation:
-
Base Solvent Preparation: In a glovebox (
ppm), measure 10 mL of MPN. -
Redox Loading: Dissolve 0.6 M DMPII and 0.03 M
. Stir until the solution turns deep reddish-brown. -
Control vs. Variable: Split the solution into aliquots.
-
Control: Add 0.1 M GuSCN + 0.5 M 4-tert-butylpyridine (TBP) [Industry Standard].[1]
-
Experimental: Add 0.1 M GuSCN + 0.2 M to 0.5 M Test Imidazole .
-
-
Degassing: Sonicate for 10 minutes to remove dissolved oxygen, which can quench excited dye states.
Critical Control Point: The concentration of the imidazole is non-linear in effect. We recommend a concentration sweep (0.1 M, 0.25 M, 0.5 M). Excess imidazole can strip the dye from the
surface due to competitive binding.
Part 2: Perovskite Interface Passivation (PSC Focus)
In PSCs, the imidazole is typically applied as a surface passivation layer atop the perovskite film to heal grain boundary defects.
Protocol B: Dynamic Spin-Coating Deposition
Objective: Form a 2D capping layer or passivate surface traps without dissolving the underlying perovskite.
-
Perovskite Film Fabrication: Deposit standard
or via anti-solvent method. Anneal at 100°C for 10 min. Cool to room temperature. -
Passivator Solution: Dissolve the imidazole derivative in Isopropanol (IPA) .
-
Concentration: 1 mg/mL to 5 mg/mL. IPA is orthogonal (non-dissolving) to lead halide perovskites.
-
-
Dynamic Deposition:
-
Set spin coater to 4000 rpm.
-
Start spinning the dry perovskite film.
-
Immediately dispense 50 µL of the Imidazole/IPA solution onto the spinning center.
-
Spin for 20 seconds.
-
-
Annealing: Anneal at 100°C for 5 minutes to drive off IPA and promote N-Pb coordination.
Part 3: Visualization of Experimental Logic
The following diagram illustrates the decision matrix for selecting the correct experimental workflow based on the imidazole's chemical properties.
Figure 1: Decision tree for categorizing imidazole derivatives into electrolyte additives or passivation agents.
Part 4: Analytical Setup & Validation
Fabricating the device is only half the battle. The validation relies on Electrochemical Impedance Spectroscopy (EIS) .[2][3][4][5] This is the gold standard for proving that the imidazole is actually reducing recombination.
EIS Experimental Setup
-
Instrument: Potentiostat with Frequency Response Analyzer (e.g., Autolab or Zahner).
-
Bias Condition: Apply forward bias equal to the
of the device. Dark conditions. -
Frequency Range: 100 kHz to 0.1 Hz.
-
Amplitude: 10 mV AC perturbation.
Data Interpretation (The Self-Validating System)
In the Nyquist plot, you will observe two or three semicircles.[4] The middle-frequency arc is the critical indicator for imidazole efficacy.
-
(Recombination Resistance): The width of the middle arc.
-
Hypothesis: If the imidazole works,
must increase compared to the control. This indicates suppressed electron transfer from to the electrolyte (dark current).
-
-
CPE (Chemical Capacitance):
-
Hypothesis: A downward shift in capacitance indicates a shift in the Conduction Band edge (
), validating the increase.
-
Figure 2: Logic flow for interpreting EIS data to validate imidazole recombination suppression.
Part 5: Quantitative Benchmarks
When analyzing your data, use the following table to benchmark your imidazole derivative against industry standards.
| Parameter | Standard (TBP/Control) | Imidazole Modified (Target) | Physical Meaning |
| 0.72 - 0.75 | 0.78 - 0.82 | Negative shift of | |
| 16.0 - 17.0 | 15.5 - 16.5 | Slight drop expected due to band edge shift.[1] | |
| Fill Factor (FF) | 0.68 - 0.72 | 0.70 - 0.74 | Reduced internal resistance ( |
| ~20 - 30 | > 50 | Higher resistance to electron recombination.[1] |
Note: If your
References
-
Grätzel, M., et al. (2005). Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. Journal of Physical Chemistry B. Link
-
Zhang, Y., et al. (2022). Surface Passivation of Perovskite Film Using Imidazole-based Ionic Liquid for Efficient Inverted Solar Cells. Materials Reports. Link
-
Yang, J., et al. (2025).[6] Simultaneous trifunctional group passivation using imidazole derivatives for enhanced performance of perovskite solar cells. Synthetic Metals.[6] Link
-
Kusumawati, Y., et al. (2020). Influence of benzimidazole additives in electrolytic solution on dye-sensitized solar cell performance. ResearchGate. Link
-
RSC Publishing. (2022). Passivation of defects in inverted perovskite solar cells using an imidazolium-based ionic liquid. Sustainable Energy & Fuels. Link
Sources
Quantitative Analysis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole: Robust HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details validated analytical methods for the precise quantification of 5-Chloro-1-ethyl-2-methyl-1H-imidazole, a key heterocyclic compound relevant in pharmaceutical synthesis and materials science. Recognizing the critical need for accuracy and reliability in research and development, we present two robust, orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides not just step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring that researchers can confidently implement, adapt, and validate these methods for their specific applications. The protocols are designed to be self-validating, adhering to principles outlined in international regulatory guidelines.
Introduction and Physicochemical Profile
5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS No. 4897-22-7) is a substituted imidazole derivative. Such compounds are pivotal building blocks in the synthesis of active pharmaceutical ingredients (APIs) and may also be present as process-related impurities that require careful monitoring.[1][2] Its accurate quantification is paramount for process optimization, quality control of starting materials, and ensuring the safety and efficacy of final products.
A thorough understanding of the analyte's physicochemical properties is the foundation for robust analytical method development.
Table 1: Physicochemical Properties of 5-Chloro-1-ethyl-2-methyl-1H-imidazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 4897-22-7 | |
| Molecular Formula | C₆H₉ClN₂ | [3] |
| Molecular Weight | 144.60 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 101 °C at 12 mmHg | [3] |
| Density | 1.141 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.499 |[3] |
The presence of a substituted imidazole ring provides a chromophore suitable for UV detection, making HPLC-UV a primary candidate for quantification.[4] Furthermore, its boiling point indicates sufficient volatility for analysis by Gas Chromatography (GC).[3]
Recommended Analytical Strategies: Orthogonal Approaches
To ensure the highest confidence in analytical results, employing two orthogonal methods is best practice. Orthogonal methods rely on different separation principles, minimizing the risk of co-elution or matrix interferences going undetected. Here, we detail Reversed-Phase HPLC (separation based on polarity) and GC-MS (separation based on boiling point and polarity, with mass-based detection).
-
High-Performance Liquid Chromatography (HPLC-UV): This is a versatile and widely accessible technique for the quantification of non-volatile or thermally labile compounds. For 5-Chloro-1-ethyl-2-methyl-1H-imidazole, a reversed-phase method provides excellent selectivity and reproducibility.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and specificity. The mass spectrometer provides definitive identification of the analyte, making it an invaluable tool for impurity identification and confirmation of peak purity.[4] Given the analyte's volatility, derivatization is not expected to be necessary.[6][7]
Protocol 1: Quantification by Reversed-Phase HPLC-UV
Principle and Causality
This method utilizes a C18 stationary phase, which is non-polar. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile). 5-Chloro-1-ethyl-2-methyl-1H-imidazole, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention is controlled by adjusting the organic content of the mobile phase; higher acetonitrile content leads to faster elution. A phosphate buffer is used to maintain a constant pH, ensuring that the ionization state of the imidazole ring is consistent, which is critical for reproducible retention times and symmetrical peak shapes. UV detection is set at a wavelength where the imidazole chromophore exhibits strong absorbance, typically around 210 nm, maximizing sensitivity.[4]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
A. Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.
-
5-Chloro-1-ethyl-2-methyl-1H-imidazole reference standard (>99% purity).
B. Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | ~10 minutes |
C. Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 35:65 (v/v) ratio. Degas before use.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[5]
-
Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in a suitable solvent (methanol is a good first choice), and dilute with the mobile phase to the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[4]
D. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[4]
-
Perform a system suitability test by making five replicate injections of a mid-concentration standard (e.g., 50 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the working standard solutions in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use a linear regression model.
-
Determine the concentration of 5-Chloro-1-ethyl-2-methyl-1H-imidazole in the sample solutions from the calibration curve.
Protocol 2: Quantification by GC-MS
Principle and Causality
This method leverages the volatility of 5-Chloro-1-ethyl-2-methyl-1H-imidazole. The sample is injected into a heated inlet, where it is vaporized and swept onto the GC column by an inert carrier gas (helium). Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase (a mid-polarity phase like 5% phenyl-methylpolysiloxane is chosen for general applicability). As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio. This creates a unique mass spectrum, or "fingerprint," for the compound, providing highly specific detection and identification. Quantification is achieved by monitoring a specific, abundant ion unique to the analyte (Selected Ion Monitoring - SIM mode) for enhanced sensitivity.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed Protocol
A. Instrumentation and Reagents
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler vials and caps.
-
Analytical-grade solvents (e.g., methanol, acetonitrile, or ethyl acetate).
-
Helium (carrier gas, >99.999% purity).
-
5-Chloro-1-ethyl-2-methyl-1H-imidazole reference standard.
-
Internal Standard (IS): A compound with similar chemical properties but chromatographically resolved from the analyte (e.g., 1,4-Dichlorobenzene or a suitable deuterated analog).
B. GC-MS Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 80 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, then SIM for quantification. |
| Quantification Ion | To be determined from the full scan spectrum (likely the molecular ion at m/z 144 and other major fragments). |
C. Preparation of Solutions
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare a stock solution of the chosen IS in ethyl acetate.
-
Calibration Standards: In a series of volumetric flasks, add a constant volume of the IS stock solution. Then, add varying volumes of the analyte stock solution to create a concentration range (e.g., 1-100 µg/mL). Dilute all to the final volume with ethyl acetate.
-
Sample Solution: Accurately weigh a sample to achieve a target analyte concentration within the calibration range. Add the same constant volume of the IS stock solution as used for the standards, and dilute to the final volume with ethyl acetate.
D. Analysis Procedure
-
Set up the GC-MS method with the conditions above.
-
Perform an initial injection of a mid-concentration standard in Full Scan mode to confirm the retention time and identify the characteristic mass fragments of the analyte. Select a stable, abundant ion for quantification.
-
Switch the MS method to SIM mode, monitoring the selected quantification ions for the analyte and the internal standard.
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the series of calibration standards.
-
Inject the prepared sample solutions.
-
Calculate the peak area ratio of the analyte to the internal standard for all injections.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio (analyte/IS).
-
Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation: A Self-Validating System
To ensure that the developed methods are fit for their intended purpose, validation is essential.[8] The following parameters should be assessed according to established guidelines such as those from the International Council for Harmonisation (ICH).[9][10]
Table 2: Summary of Analytical Method Validation Parameters
| Parameter | Purpose | How to Assess | Acceptance Criteria (Typical) |
|---|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Analyze a blank, a placebo (if in a formulation), and the analyte spiked with potential impurities. Compare chromatograms. | Analyte peak is well-resolved from all other components (Resolution > 2). No interfering peaks at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze at least 5 standards across the desired range. Plot response vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the successful linearity, accuracy, and precision studies. | Typically 80-120% of the target test concentration. |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples with known added amounts of analyte (spiked samples) at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability: 6 replicate analyses at 100% of the test concentration. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting accuracy/precision criteria. | RSD ≤ 10% at this concentration. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Determined by signal-to-noise ratio (S/N ≈ 3). | Visual confirmation of a detectable peak. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), or flow rate (±10%). | System suitability criteria are met, and results do not significantly change. |
Conclusion
The HPLC-UV and GC-MS methods presented in this application note provide a robust and reliable framework for the quantification of 5-Chloro-1-ethyl-2-methyl-1H-imidazole. The HPLC-UV method serves as an excellent primary technique for routine quality control due to its simplicity and accessibility. The GC-MS method provides an orthogonal approach with superior specificity, ideal for confirmatory analysis and impurity investigations. By following the detailed protocols and implementing the validation plan, researchers, scientists, and drug development professionals can generate high-quality, defensible analytical data essential for advancing their projects.
References
- Vasudev Drug Intermediates. (n.d.). 5-Chloro-Imethyl-1H-imidazole.
- BenchChem. (n.d.). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
- ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Sigma-Aldrich. (n.d.). 5-Chloro-1-ethyl-2-methylimidazole 99.
- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- Echemi. (n.d.). 5-Chloro-1-ethyl-2-methyl-1H-imidazole Safety Data Sheets.
- National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- ECHEMI. (n.d.). 4897-22-7, 5-Chloro-1-ethyl-2-methyl-1H-imidazole Formula.
- ChemicalBook. (n.d.). 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7.
- International Union of Crystallography. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole.
- U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Cormica. (n.d.). Understanding Impurity Analysis.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. cormica.com [cormica.com]
- 3. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. fda.gov [fda.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. wjarr.com [wjarr.com]
Application Note: In-Vitro Screening of 5-Chloro-1-ethyl-2-methyl-1H-imidazole Derivatives
Introduction & Scientific Context
The scaffold 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS: 4897-25-0 analog/precursor) represents a critical "pivot point" in medicinal chemistry.[1] Historically, it serves as the electrophilic precursor for Ornidazole and related 5-nitroimidazole antibiotics, where the C5-chloro group is displaced by a nitro functionality to generate the active anaerobic pharmacophore [1, 2].[1]
However, modern drug discovery has expanded the utility of this scaffold beyond simple nitro-precursors.[1] The electron-rich imidazole ring, combined with the lipophilic ethyl/methyl substitutions, makes this scaffold an ideal ligand for:
-
Antimicrobial Agents: Targeting anaerobic bacteria and protozoa (via nitro-activation or alternative redox mechanisms).
-
Antifungal Agents: Targeting sterol 14
-demethylase (CYP51), where the imidazole nitrogen coordinates with the heme iron. -
Oncology: Exploiting the hypoxia-selective toxicity of imidazole derivatives in solid tumors.
This Application Note provides a rigorous, self-validating screening cascade for libraries derived from this specific scaffold. It prioritizes the differentiation between general cytotoxicity and selective antimicrobial/hypoxic activity.
Screening Workflow Visualization
The following workflow illustrates the logical progression from library generation to hit validation, emphasizing the divergence between Aerobic and Anaerobic screening paths.
Figure 1: High-Throughput Screening Cascade for Imidazole Derivatives. Note the parallel processing of aerobic and anaerobic phenotypes to distinguish mechanism of action.
Protocol 1: Anaerobic Antimicrobial Susceptibility (Primary Screen)
Because the 5-chloro-1-ethyl-2-methyl scaffold is structurally related to Ornidazole, the "Gold Standard" for activity is efficacy against anaerobes.[1][2] This protocol uses Bacteroides fragilis (ATCC 25285) as the indicator organism.
Mechanism of Action Logic
If the derivative retains or mimics the 5-nitro functionality, it functions as a prodrug. It enters the cell via passive diffusion and is reduced by ferredoxin (only present in anaerobes) to form toxic radical intermediates that damage DNA.
Materials
-
Organism: Bacteroides fragilis (ATCC 25285).
-
Media: Brucella Broth supplemented with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL).
-
Control: Ornidazole or Metronidazole (Sigma-Aldrich).[1]
-
Equipment: Anaerobic Chamber (Coy Laboratory Products) or GasPak jars (80% N2, 10% H2, 10% CO2).[1]
Step-by-Step Methodology
-
Inoculum Prep: Subculture B. fragilis onto Brucella blood agar 48 hours prior. Suspend colonies in supplemented Brucella broth to match 0.5 McFarland turbidity (
CFU/mL). -
Dilution: Dilute the suspension 1:100 in broth to achieve a final challenge density of
CFU/mL. -
Plate Setup:
-
Use 96-well round-bottom plates.
-
Dispense 100 µL of test compound (2x concentration) in columns 1–10.
-
Range: 64 µg/mL down to 0.125 µg/mL (serial 2-fold dilution).
-
Solvent Control: 1% DMSO max (Imidazoles can precipitate; ensure solubility).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.
-
Incubation: Place plates in the Anaerobic Chamber at 37°C for 48 hours.
-
Readout: Visual turbidity check or OD600 measurement.
-
MIC Definition: The lowest concentration showing complete inhibition of visible growth.
-
Data Validation Criteria
-
Positive Control (Metronidazole): MIC must fall within CLSI ranges (0.25 – 1.0 µg/mL).
-
Growth Control: OD600 > 0.5.
-
Sterility Control: OD600 < 0.05.
Protocol 2: Mammalian Cytotoxicity & Selectivity (Secondary Screen)
Imidazoles are often cytotoxic to mammalian cells at high concentrations due to non-specific CYP inhibition or mitochondrial interference. To validate a "hit," we must calculate the Selectivity Index (SI) .
Materials
-
Cell Line: Vero (Monkey Kidney) or HepG2 (Human Liver).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][3]
-
Control: Doxorubicin (positive tox) and 1% DMSO (negative).
Step-by-Step Methodology
-
Seeding: Seed Vero cells at
cells/well in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2. -
Treatment: Remove media. Add 100 µL fresh media containing test compounds (Range: 100 µM to 0.1 µM).
-
Exposure: Incubate for 72 hours (to match the chronic exposure of antibiotic therapy).
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Read Absorbance at 570 nm.
Analysis: The Selectivity Index (SI)
Calculate the
-
Rule of Thumb: An SI > 10 is required for early-stage hits.[1] An SI > 50 is preferred for lead optimization.
Protocol 3: Microsomal Stability (ADME Liability)
Imidazole derivatives are notorious for coordinating with the heme iron of Cytochrome P450 enzymes, causing potent inhibition (the mechanism of Ketoconazole) [3]. This protocol screens for metabolic stability and potential drug-drug interaction (DDI) liabilities.[1]
Materials
-
Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Internal Standard: Propranolol (High turnover control) and Warfarin (Low turnover).
Step-by-Step Methodology
-
Pre-incubation: Mix 5-Chloro-derivative (1 µM final) with HLM in phosphate buffer (pH 7.4). Incubate 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[1]
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).
Interpretation:
-
High Stability:
(Good drug candidate). -
Low Stability:
(Likely rapid clearance in vivo).
Summary Data Table
| Parameter | Assay Type | Target Metric | Critical Threshold |
| Potency | Anaerobic MIC (B. fragilis) | MIC (µg/mL) | |
| Potency | Aerobic MIC (S. aureus) | MIC (µg/mL) | |
| Toxicity | MTT Assay (Vero Cells) | ||
| Selectivity | SI Calculation | Ratio | |
| Stability | HLM Microsomal Stability |
References
- Title: Ornidazole green synthetic method (CN103130721A).
-
Nitroimidazole Mechanism & Screening
-
Imidazole Cytotoxicity & Selectivity
-
General Imidazole Biological Activity
- Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Deriv
- Source: International Journal of Pharmaceutical Sciences.
-
URL:[Link]
Sources
- 1. CN103130721B - Ornidazole synthetic method - Google Patents [patents.google.com]
- 2. CN103130721A - Ornidazole green synthetic method - Google Patents [patents.google.com]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Novel Imidazole-Thiazole Hybrids as Dual-Target Anticancer Agents
Introduction & Rationale
The fusion of imidazole and thiazole pharmacophores represents a privileged structural strategy in modern medicinal chemistry. Imidazole rings (found in Dacarbazine) and thiazole scaffolds (found in Dasatinib, Epothilones) are individually validated anticancer moieties. Hybridizing these rings aims to achieve dual-targeting efficacy :
-
Microtubule Destabilization: Targeting the Colchicine Binding Site (CBS) to induce mitotic arrest.
-
Kinase Inhibition: Targeting the ATP-binding pockets of EGFR or VEGFR-2 to block proliferation and angiogenesis.
This application note provides a rigorous, self-validating workflow for evaluating the anticancer potential of novel Imidazole-Thiazole (IT) hybrids. It moves beyond basic screening to mechanistic validation, ensuring data meets the stringency required for high-impact publication and IND (Investigational New Drug) enabling studies.
Experimental Workflow Overview
Figure 1: Integrated screening workflow for Imidazole-Thiazole hybrids. Path A and Path B are often run in parallel to confirm dual-targeting capability.
Primary Screening: Cytotoxicity (MTT Assay)
Objective: Determine the metabolic inhibitory concentration (IC50) of IT-hybrids against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549) vs. normal fibroblasts (e.g., WI-38).
Critical Parameters
-
Cell Density: Must be optimized for linear growth. Over-confluence masks toxicity.
-
Solubility: IT-hybrids often suffer from poor aqueous solubility. DMSO handling is critical.
Protocol
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
-
Compound Preparation:
-
Dissolve IT-hybrids in 100% DMSO to create a 10 mM stock.
-
Critical Step: Perform serial dilutions in culture medium immediately before addition. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
-
-
Treatment: Add 100 µL of diluted compounds (0.01 µM – 100 µM). Include:
-
Incubation: 48 or 72 hours.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 100 µL DMSO. Shake for 15 min.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Cell Viability =
Expert Insight: If IC50 > 50 µM, the compound is likely a "pan-assay interference compound" (PAINS) or non-specific toxicant. Discard. Promising IT-hybrids typically show IC50 < 5 µM [1].
Mechanism I: Tubulin Polymerization Inhibition[3][4][5]
Rationale: Many imidazole-thiazole hybrids mimic the pharmacophore of Combretastatin A-4, binding to the Colchicine Binding Site (CBS) of tubulin. This prevents microtubule assembly, leading to mitotic catastrophe.
Method: Fluorescence-based Polymerization Assay (More sensitive than turbidity).
Protocol
-
Reagent Prep: Use >99% pure porcine brain tubulin. Resuspend in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Reporter: Add DAPI (10 µM) or a proprietary fluorophore (e.g., Cytoskeleton Inc. kit). DAPI fluorescence increases when bound to polymerized microtubules.[3]
-
Assay Setup:
-
Pre-warm a black 96-well half-area plate to 37°C.
-
Add test compound (at 2x IC50 concentration).
-
Controls: Paclitaxel (Stabilizer), Vinblastine or Colchicine (Destabilizer), Vehicle (DMSO).
-
-
Initiation: Add Tubulin/GTP mix to wells. Immediately start reading.
-
Kinetics: Measure Fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
Expected Results & Interpretation
-
Vehicle: Sigmoidal curve (Nucleation -> Elongation -> Steady State).
-
IT-Hybrid (Destabilizer): Flat line or significantly reduced Vmax (similar to Colchicine).
-
IT-Hybrid (Stabilizer): Rapid onset of Vmax and higher steady-state fluorescence (rare for this scaffold, but possible).
Table 1: Interpretation of Tubulin Kinetics
| Compound Type | Lag Phase | Vmax (Growth Rate) | Steady State Polymer Mass |
| Vehicle | Normal (~5-10 min) | Standard | 100% |
| Destabilizer (Target) | Extended/Infinite | Decreased | < 20% |
| Stabilizer | Shortened | Increased | > 120% |
Mechanism II: Kinase Profiling (EGFR/VEGFR-2)
Rationale: The thiazole ring is a bioisostere found in several kinase inhibitors (e.g., Dasatinib). IT-hybrids often fit into the ATP-binding pocket of receptor tyrosine kinases (RTKs) [2].
Protocol (FRET/ELISA-based)
-
System: Use a homogeneous time-resolved fluorescence (HTRF) or ELISA-based tyrosine kinase assay.
-
Enzyme: Recombinant human EGFR or VEGFR-2 (KDR).
-
Substrate: Poly(Glu,Tyr) peptide coated on plates (ELISA) or biotinylated (HTRF).
-
Reaction:
-
Incubate Enzyme + Test Compound + ATP + Substrate in kinase buffer.
-
Time: 30–60 mins at Room Temp.
-
-
Detection: Add anti-phosphotyrosine antibody (HRP-conjugated for ELISA; Eu-cryptate for HTRF).
-
Quantification:
-
ELISA: TMB substrate -> Stop Solution -> OD 450nm.
-
HTRF: Ratio 665nm/620nm.
-
Benchmarking: Potent IT-hybrids have demonstrated VEGFR-2 IC50 values as low as 0.067 µM (comparable to Sunitinib) [3].[4]
Phenotypic Confirmation: Cell Cycle & Apoptosis[8][9]
Objective: Confirm that the molecular events (tubulin/kinase inhibition) translate to the expected cellular phenotype.
Protocol: Dual Staining (Annexin V-FITC / PI)
-
Treatment: Treat cells (e.g., HepG2) with compound at IC50 for 24h.
-
Harvesting: Trypsinize cells (include floating dead cells). Wash with cold PBS.
-
Staining:
-
Resuspend in Binding Buffer.
-
Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark.
-
-
Flow Cytometry: Analyze 10,000 events.
Pathway Visualization
Figure 2: Dual Mechanism of Action. IT-hybrids induce apoptosis via simultaneous mitotic arrest (tubulin) and signal transduction blockade (kinase).
References
-
Wang, J., et al. (2025). "A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity."[5] Frontiers in Pharmacology.
-
Dsouza, A., et al. (2025). "Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications." RSC Advances.
-
Zhou, B., et al. (2024). "Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole."[4] ResearchGate/Journal of Molecular Structure.
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol (Fluorescence Based)." Cytoskeleton.com.
-
Abcam. "MTT Assay Protocol for Cell Viability." Abcam.com.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Technical Guide: Industrial and Scientific Applications of 5-Chloro-1-ethyl-2-methyl-1H-imidazole
This Application Note is structured to provide actionable, high-level technical guidance for researchers utilizing 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CEMIm). It focuses on its two primary high-value applications: as a performance additive in Dye-Sensitized Solar Cells (DSSCs) and as a scaffold for Novel Antimicrobial Sulfonyl Derivatives .
CAS: 4897-22-7 | Molecular Formula: C₆H₉ClN₂ | MW: 144.60 g/mol [1][2][3]
Executive Summary & Chemical Profile
5-Chloro-1-ethyl-2-methyl-1H-imidazole (CEMIm) is a specialized heterocyclic building block characterized by a fully substituted imidazole ring.[4] Unlike simple imidazoles, the C5-chlorine atom and N1-ethyl group provide unique steric and electronic properties, making CEMIm a critical intermediate in two distinct fields:
-
Renewable Energy (Photovoltaics): It functions as a recombination inhibitor in the electrolytes of Dye-Sensitized Solar Cells (DSSCs), significantly enhancing open-circuit voltage (
). -
Medicinal Chemistry: It serves as a precursor for chlorosulfonation, enabling the synthesis of sulfonamide-based antimicrobial and anticancer agents via the modification of the C4 position.
Physicochemical Properties Table
| Property | Value | Method/Note |
| Appearance | Liquid / Low-melting solid | Standard State |
| Boiling Point | 101 °C @ 12 mmHg | Vacuum Distillation |
| Density | 1.141 g/mL @ 25 °C | High density due to Cl substituent |
| Refractive Index | Optical characterization | |
| Solubility | Soluble in MeCN, DMF, DMSO | Compatible with organic electrolytes |
| pKa | ~6.06 (Predicted) | Basic nitrogen (N3) availability |
Application I: Photovoltaic Performance Enhancement (DSSCs)
Mechanism of Action
In Dye-Sensitized Solar Cells, the recombination of electrons from the photoanode (TiO₂) with triiodide (
-
Steric Shielding: The ethyl and methyl groups facilitate the formation of a compact Helmholtz layer on the TiO₂ surface.
-
Coordination: The basic N3 nitrogen coordinates with Li+ ions or the TiO₂ surface, shifting the conduction band edge and suppressing dark current.
Protocol A: Preparation of CEMIm-Modified Ionic Liquid Electrolyte
Objective: Formulate a high-efficiency electrolyte for standard N719-based DSSC devices.
Reagents:
-
1,2-Dimethyl-3-propylimidazolium iodide (DMPII) - Solvent/Ionic Liquid
-
Iodine (
) -
Lithium Iodide (LiI)
-
Guanidinium Thiocyanate (GuSCN)
-
Additive: 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CEMIm)
Step-by-Step Methodology:
-
Base Electrolyte Preparation: In a glovebox (Ar atmosphere,
ppm ), dissolve (0.1 M), LiI (0.1 M), and GuSCN (0.1 M) in DMPII. Stir magnetically at 40°C for 2 hours until fully homogenous. -
Additive Doping: Add CEMIm to the base electrolyte to achieve a concentration of 0.5 M .
-
Note: Comparative studies suggest 0.5 M is the optimal balance between
enhancement and diffusion resistance.
-
-
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dispersion of the chloro-imidazole.
-
Device Assembly (Validation): Inject the electrolyte into a pre-assembled sandwich cell (TiO₂ working electrode + Pt counter electrode) using vacuum back-filling. Seal with Surlyn thermoplastic.
-
Characterization: Measure J-V curves under AM 1.5G illumination. Expect a shift in
of +50–100 mV compared to additive-free electrolytes due to reduced recombination.
Visualization: DSSC Recombination Inhibition Pathway
Figure 1: Mechanism of CEMIm in preventing electron recombination at the TiO₂/Electrolyte interface.
Application II: Medicinal Chemistry (Sulfonyl Scaffold Synthesis)
Synthetic Utility
CEMIm is a "privileged structure" for drug discovery. The C4 position is highly susceptible to electrophilic aromatic substitution (specifically chlorosulfonation), allowing for the introduction of sulfonamide groups—a moiety found in numerous antibiotics and carbonic anhydrase inhibitors.
Protocol B: C4-Chlorosulfonation of CEMIm
Objective: Synthesize 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole, a versatile intermediate for amide coupling.
Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform all steps in a fume hood.
Reagents:
-
Substrate: 5-Chloro-1-ethyl-2-methyl-1H-imidazole (1.0 eq)
-
Reagent: Chlorosulfonic acid (
) (Excess, ~5.0 eq) -
Quenching: Crushed Ice/Water
-
Solvent: Dichloromethane (DCM) for extraction.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and a drying tube (
). Cool the flask to 0°C using an ice-salt bath. -
Addition: Place chlorosulfonic acid in the flask. Add CEMIm dropwise over 30 minutes.
-
Critical Control: Maintain internal temperature
°C to prevent decomposition.
-
-
Reaction: Once addition is complete, remove the ice bath and heat the mixture to 100°C (reflux) for 2 hours.
-
Observation: Evolution of HCl gas indicates reaction progress.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the oily residue slowly onto crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate or form an oil.
-
Work-up: Extract the aqueous mixture with DCM (
mL). Wash the organic layer with cold brine, dry over anhydrous , and concentrate under reduced pressure. -
Yield Check: The resulting sulfonyl chloride is unstable; use immediately for coupling with amines (e.g., pyrrolidine, ethylamine) to generate the final sulfonamide library.
Visualization: Synthetic Divergence from CEMIm
Figure 2: Synthetic pathway transforming CEMIm into bioactive sulfonamide derivatives via chlorosulfonation.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocols above, researchers must validate the purity of the CEMIm starting material. Impurities (especially water or unsubstituted imidazoles) can destroy DSSC performance or lower synthetic yields.
| Technique | Expected Signal (CEMIm) | Diagnostic Interpretation |
| 1H NMR (DMSO- | The singlet at C4 is critical. Disappearance of this peak confirms successful chlorosulfonation (Protocol B). | |
| HPLC | Retention Time: ~3.5 min (C18, MeCN:H2O 60:40) | Single sharp peak. Tailing indicates hydrolysis or N-oxide impurities. |
| Water Content | Karl Fischer Titration | Must be < 50 ppm for DSSC applications. High water content causes dye desorption. |
References
-
Ovonramwen, O. B., Owolabi, B. J., & Falodun, A. (2021). Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide.[5] Tanzanian Journal of Science, 47(3), 1296-1304. Retrieved from [Link]
-
Chemdad. (2025). Application of 5-Chloro-1-ethyl-2-methylimidazole in Dye-Sensitized Solar Cells. Retrieved from [Link]
Sources
The Versatility of the Imidazole Scaffold: Applications in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Imidazole Ring
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. First discovered in the 1840s, its unique structural and electronic properties have propelled it from a chemical curiosity to a privileged scaffold in a vast array of therapeutic agents.[1] The imidazole core is not only a constituent of essential biomolecules like the amino acid histidine, histamine, and purines but also a key feature in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups has made it a versatile building block for designing molecules with diverse pharmacological activities.[1] This guide provides an in-depth exploration of the application of imidazole derivatives in medicinal chemistry, with a focus on their roles as antifungal and anticancer agents, complete with detailed protocols for their synthesis and evaluation.
Antifungal Applications: Disrupting Fungal Cell Integrity
Imidazole derivatives represent a major class of antifungal agents, with many clinically significant drugs belonging to this family. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase.[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, imidazole antifungals compromise the structural integrity and fluidity of the fungal membrane, leading to cell growth inhibition and death.
Mechanism of Action: A Closer Look at Ergosterol Biosynthesis Inhibition
The antifungal activity of imidazole derivatives is a direct consequence of their interaction with the heme iron of lanosterol 14α-demethylase. This interaction prevents the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane-bound enzyme activity and increase membrane permeability, ultimately proving fatal to the fungal cell.
Caption: Mechanism of action of imidazole antifungals.
Protocol 1: Synthesis of Clotrimazole - A Representative Imidazole Antifungal
This protocol outlines a common synthetic route for clotrimazole, a widely used topical antifungal agent.
Materials:
-
(2-chlorophenyl)diphenylmethanol
-
Thionyl chloride or another chlorinating agent
-
Imidazole
-
Triethylamine
-
Acetonitrile
-
Purified water
Procedure:
-
Chlorination of (2-chlorophenyl)diphenylmethanol:
-
Dissolve (2-chlorophenyl)diphenylmethanol in a suitable solvent like toluene.
-
Slowly add a chlorinating agent, such as thionyl chloride, to the solution.
-
The reaction mixture is then heated to facilitate the conversion to (2-chlorophenyl)diphenylchloromethane.
-
-
Condensation with Imidazole:
-
Isolation and Purification:
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Imidazole derivative stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of the imidazole derivative in RPMI-1640 medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Anticancer Applications: A Multifaceted Approach to Combatting Malignancy
The imidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[3] Imidazole derivatives exhibit a wide range of anticancer activities through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and DNA alkylation.[1][3]
Diverse Mechanisms of Anticancer Action
-
Kinase Inhibition: Many imidazole-based drugs, such as the Bcr-Abl inhibitor nilotinib, function by targeting specific protein kinases that are crucial for cancer cell proliferation and survival.[4] These inhibitors typically bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby blocking oncogenic signaling pathways.[4]
-
Tubulin Polymerization Inhibition: Some imidazole derivatives disrupt the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[5][6] By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase and induce apoptosis.[6]
-
DNA Alkylation: Certain imidazole derivatives, like the chemotherapeutic agent dacarbazine, act as alkylating agents.[7][8][9] Dacarbazine is a prodrug that is metabolically activated to a reactive methyl diazonium ion, which then alkylates DNA, primarily at the O6 and N7 positions of guanine.[7][8] This DNA damage leads to strand breaks and cross-linking, ultimately triggering cell death.[7]
Caption: Diverse anticancer mechanisms of imidazole derivatives.
Protocol 3: Synthesis of Nilotinib - A Tyrosine Kinase Inhibitor
This protocol provides a general overview of a synthetic route for nilotinib, a Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Materials:
-
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide
-
3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one
-
n-butanol
-
Water
-
Methanol
Procedure:
-
Condensation Reaction:
-
A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide and 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one in n-butanol is heated at 110-115°C for approximately 9 hours.[10]
-
-
Isolation and Purification:
Protocol 4: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell line (e.g., K-562 for nilotinib)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well plates
-
Imidazole derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the imidazole derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12] The amount of formazan produced is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.
-
FDA-Approved Imidazole Derivatives: A Snapshot
The versatility of the imidazole scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety. These drugs span a wide range of therapeutic areas, highlighting the broad applicability of imidazole derivatives in medicine.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Clotrimazole | Antifungal | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis. |
| Ketoconazole | Antifungal | Similar to clotrimazole, inhibits ergosterol biosynthesis. |
| Miconazole | Antifungal | Inhibits ergosterol biosynthesis. |
| Nilotinib | Anticancer | Inhibits the Bcr-Abl tyrosine kinase. |
| Dacarbazine | Anticancer | Alkylating agent that damages DNA. |
| Cimetidine | Anti-ulcer | H2 receptor antagonist, reduces stomach acid production. |
| Losartan | Antihypertensive | Angiotensin II receptor blocker. |
| Metronidazole | Antibacterial/Antiprotozoal | Disrupts DNA of microbial cells. |
| Ondansetron | Antiemetic | 5-HT3 receptor antagonist. |
Future Perspectives and Conclusion
The journey of imidazole derivatives from their initial discovery to their current status as indispensable tools in medicinal chemistry is a testament to their remarkable versatility. The ongoing research in this field continues to unveil new therapeutic applications and novel mechanisms of action. The ability to readily modify the imidazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of more potent and selective drugs with improved safety profiles. As our understanding of disease biology deepens, the imidazole scaffold will undoubtedly continue to play a pivotal role in the design and discovery of the next generation of therapeutic agents.
References
-
Pharmacology of Dacarbazine (Methyl triazeno imidazole carboxamide, MTIC) ; Mechanism of action - YouTube. (2025, February 6). Retrieved from [Link]
-
What is the mechanism of Dacarbazine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Dacarbazine mediates antimelanoma effects via NK cells - PMC - NIH. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]
-
Dacarbazine Causes Transcriptional Up-Regulation of Interleukin 8 and Vascular Endothelial Growth Factor in Melanoma Cells: A Possible Escape Mechanism from Chemotherapy1 - AACR Journals. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
-
Dacarbazine (DTIC) | Cancer information. Retrieved from [Link]
-
Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Retrieved from [Link]
-
MTT Cell Assay Protocol. Retrieved from [Link]
- US20150183762A1 - Process for the preparation of nilotinib - Google Patents.
-
2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed. Retrieved from [Link]
-
METHOD OF PREPARING NILOTINIB - European Patent Office - EP 3305777 B1 - EPO. (2020, January 8). Retrieved from [Link]
-
Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC - NIH. Retrieved from [Link]
-
Preparation of Clotrimazole Ointment 2.5% to Treat Fungal Skin Infections in Farm Animals for Veterinary Use Only - Academia.edu. Retrieved from [Link]
- CN111423380A - Preparation method of clotrimazole - Google Patents.
- US5091540A - Process for preparing clotrimazole - Google Patents.
- CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile - Google Patents.
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Imidazole-Substi- tuted/Fused Aryl Derivatives Targeting Tubulin Polymerization a - Who we serve. (2023, January 26). Retrieved from [Link]
-
FDA-Approved imidazole derivatives. - ResearchGate. Retrieved from [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Retrieved from [Link]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2025, March 22). Retrieved from [Link]
-
Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC - NIH. Retrieved from [Link]
-
2 Selected examples of imidazole-containing FDA approved drugs - ResearchGate. Retrieved from [Link]
-
FDA approved imidazole containing drugs. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved from [Link]
-
Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC. (2025, October 6). Retrieved from [Link]
-
Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed. (2015, May 5). Retrieved from [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed. (2025, December 2). Retrieved from [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 3. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. asianpubs.org [asianpubs.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CEMI in DSSC Electrolytes
Topic: 1-Ethyl-3-methylimidazolium Iodide (CEMI/EmimI) Concentration Optimization Role: Senior Application Scientist Status: Active Support Guide
Introduction: The CEMI Balancing Act
Welcome to the technical support hub for Dye-Sensitized Solar Cell (DSSC) electrolytes. You are likely here because you are observing a trade-off in your device performance: increasing your iodide source (CEMI) improves current density (
CEMI is not just an iodide source; it is a viscosity modifier and a surface-active agent . Optimizing its concentration requires balancing three competing physical phenomena:
-
Redox Regeneration: Sufficient
is needed to regenerate the oxidized dye. -
Mass Transport: High CEMI concentrations increase viscosity, slowing diffusion (
). -
Band Edge Shift: The imidazolium cation (
) adsorbs onto the TiO surface, altering the conduction band energy ( ).
Module 1: Optimization Matrix & Performance Trade-offs
The "Sweet Spot" Concentrations
Do not use a single concentration for all applications. Select your baseline based on your solvent system.
| Electrolyte System | Recommended CEMI Range | Optimization Target | Key Trade-off |
| High Efficiency (Acetonitrile) | 0.5 M – 0.7 M | Maximize | Higher conc. lowers |
| High Stability (Solvent-Free) | Pure Melt / Eutectic | Long-term Stability | High viscosity limits |
| Mixed Cation (LiI + CEMI) | 0.4 M CEMI + 0.1 M LiI | Balanced |
The Mechanistic Logic (Why it happens)
-
Scenario A: Low CEMI (< 0.3 M)
-
Scenario B: Optimal CEMI (0.6 M - 0.9 M)
-
Scenario C: Excess CEMI (> 1.2 M or Pure Ionic Liquid)
Visualizing the Optimization Logic
Figure 1: Causal relationship between CEMI concentration, physical properties, and solar cell parameters.
Module 2: Troubleshooting & Advanced Diagnostics
FAQ: Troubleshooting Common Failures
Q1: I increased CEMI to 1.0 M to improve current, but my
-
Fix: Add 0.1 M Lithium Iodide (LiI) or 0.5 M tert-butylpyridine (TBP). TBP shifts the band edge back negatively (upward), recovering
.
Q2: My cells work fine at 0.1 Sun but show huge resistive losses at 1 Sun. Is this CEMI related?
A: Yes. This is a classic Mass Transport Limitation . At 1 Sun, the photon flux generates a high current demand. If your CEMI concentration is too high (causing high viscosity), the triiodide (
-
Fix: Dilute the electrolyte with Acetonitrile (ACN) or mix with a lower viscosity solvent like Valeronitrile to improve the diffusion coefficient (
).
Q3: I see crystals forming in my electrolyte after 2 days. A: Pure CEMI is liquid at room temperature, but mixtures with other salts (like LiI or Guanidinium Thiocyanate) can hit a solubility limit.
-
Fix: Ensure your solvent (Acetonitrile/Valeronitrile ratio) is optimized. A 85:15 (v/v) ratio helps stability. Sonicate for 30 mins at 40°C during preparation.
Module 3: The Self-Validating Protocol (Preparation & EIS)
To ensure scientific integrity, you must validate your electrolyte using Electrochemical Impedance Spectroscopy (EIS). Do not rely solely on IV curves.
Step 1: Preparation of Standard Optimized Electrolyte (0.6 M CEMI)
-
Solvent: Acetonitrile (ACN) / Valeronitrile (VN) [85:15 v/v].[11]
-
Additives:
Step 2: EIS Validation Workflow
Use this flowchart to interpret your Impedance data.
Figure 2: EIS decision tree for diagnosing electrolyte transport issues.
References
-
Grätzel, M. (2003). Dye-sensitized solar cells. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 4(2), 145-153. Link
-
Zakeeruddin, S. M., & Grätzel, M. (2009). Solvent-free ionic liquid electrolytes for mesoscopic dye-sensitized solar cells. Advanced Functional Materials, 19(14), 2187-2202. Link
-
Kakiage, K., et al. (2015).[4] Highly-efficient dye-sensitized solar cells with collaborative sensitization by silyl-anchor and carboxy-anchor dyes. Chemical Communications, 51, 15894-15897. Link
-
Industrial & Engineering Chemistry Research. (2022).[5] Highly Efficient Dye-Sensitized Solar Cells Based on Electrolyte Solutions Containing Choline Chloride/Ethylene Glycol Deep Eutectic Solvent.[5] ACS Publications. Link
-
ResearchGate. (2025). The Use of 1-Ethyl-3-Methylimidazolium Iodide Ionic Liquid in Dye Sensitized Solar Cells: A Joint Experimental and Computational Perspective. Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. support/potentiostat/Electrochemical Impedance Spectroscopy (EIS) - X | ALS,the electrochemical company [als-japan.com]
- 4. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficiency in dye-sensitized solar cells with imidazole additives
Welcome to the Advanced Photovoltaics Support Center.
Ticket ID: #DSSC-IMID-OPT Subject: Troubleshooting Efficiency Losses in Dye-Sensitized Solar Cells (DSSCs) with Imidazole Additives Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Double-Edged Sword" of Imidazole
You are likely using imidazole derivatives (e.g., tert-butylpyridine (TBP), N-methylbenzimidazole (NMBI), or 1,2-dimethyl-3-propylimidazolium iodide (DMPII)) to suppress dark current and boost Open-Circuit Voltage (
The Core Conflict: Imidazole bases function by coordinating to the Lewis-acidic
-
The Benefit: Higher
due to a larger gap between the TiO Fermi level and the redox potential of the electrolyte ( ). -
The Risk: If
shifts too high, the driving force for electron injection from the dye's LUMO becomes insufficient, causing a catastrophic drop in Short-Circuit Current ( ). Furthermore, the basicity of imidazoles can deprotonate acidic dye anchors, causing dye desorption.[1]
Diagnostic Flowchart
Before altering your electrolyte composition, use this logic tree to isolate the failure mode.
Figure 1: Decision matrix for diagnosing imidazole-induced efficiency losses.[1] Follow the path corresponding to your specific IV-curve anomaly.
Troubleshooting Guides (Q&A Format)
Issue Cluster A: The "High Voltage, Zero Current" Trap
Q: My
A: You have "over-shifted" the Conduction Band.
-
The Mechanism: The nitrogen lone pair in NMBI donates electron density to the TiO
surface. This dipole shift moves the Conduction Band Edge ( ) to a more negative potential (closer to vacuum). -
The Failure: Electron injection efficiency (
) depends on the free energy difference ( ) between the Dye LUMO and TiO . If you raise too high, approaches zero, and the dye can no longer inject electrons efficiently.[1] -
The Fix:
-
Reduce Imidazole: Drop concentration to 0.1M - 0.2M.
-
The "See-Saw" Correction: Add Lithium ions (LiI or LiTFSI).[1] Li
creates a positive surface charge, shifting back down (positive shift).[1] This restores the injection driving force without fully sacrificing the recombination blocking benefits of the imidazole.
-
Issue Cluster B: Dye Bleaching & Desorption
Q: The electrolyte turns the photoanode from deep red (N719) to pale orange within hours. Is the dye unstable?
A: No, your electrolyte is too basic. [1]
-
The Mechanism: Most Ruthenium dyes (N719, N3) and organic push-pull dyes use carboxylic acid (-COOH) groups to anchor to TiO
.[1] Imidazoles are bases ( ).[1] At high concentrations, they deprotonate the surface-bound carboxylates, causing the dye to detach (desorb) into the electrolyte. -
The Fix:
-
Switch Additive: Use Benzimidazole or N-methylbenzimidazole (NMBI) instead of TBP (tert-butylpyridine).[1] The steric bulk of benzimidazoles reduces their ability to attack the anchoring site while still passivating the TiO
surface. -
Buffer the pH: Add Guanidinium Thiocyanate (GuNCS) (0.1M).[1] The guanidinium cation can co-adsorb and protect the dye anchor, while the thiocyanate helps regenerate the dye.
-
Issue Cluster C: Low Efficiency despite "Standard" Recipe
Q: I am using a standard recipe (0.5M TBP), but my efficiency is lower than literature values. Why?
A: TBP is volatile and aggressive; you likely have recombination issues. [1]
-
The Mechanism: TBP (4-tert-butylpyridine) is a liquid with high vapor pressure.[1] It can evaporate through imperfect seals, leading to cell instability.[1] Furthermore, TBP is less effective at sterically blocking the approach of Triiodide (
) to the TiO surface compared to bulkier alternatives. -
The Fix: Switch to solid-state additives like NMBI.[1]
-
Why? NMBI is a solid at room temperature (lower volatility) and has a fused benzene ring.[1] This extra bulk creates a physical "umbrella" over the TiO
surface, preventing from intercepting electrons (recombination) more effectively than the smaller TBP molecule.
-
Optimization Protocol: The "Cation-Base Balance"
Do not optimize additives in isolation. Use this titration protocol to find the "Sweet Spot" between Voltage (
Experimental Setup:
-
Base Electrolyte: 0.6M PMII (ionic liquid), 0.03M
, Solvent: Acetonitrile/Valeronitrile (85:15).[1] -
Variable A: LiI (Lithium Iodide) - The "Current Booster."[1]
-
Variable B: NMBI (N-methylbenzimidazole) - The "Voltage Booster."[1]
Step-by-Step Workflow:
| Step | Action | Expected Outcome | Diagnostic Check |
| 1 | Baseline (No additives) | Low | High Dark Current in IV curve. |
| 2 | Add LiI (0.1M) | ||
| 3 | Titrate NMBI (Start 0.1M) | Dark current suppressed. | |
| 4 | Titrate NMBI (Up to 0.5M) | Stop if | |
| 5 | EIS Validation | Measure Impedance at | Look for increased |
Advanced Visualization: The Band Edge "Tug-of-War"
Understanding the opposing forces of Lithium (
Figure 2: The "Tug-of-War" effect.[1] Li+ lowers the band edge (aiding current), while Imidazole raises it (aiding voltage).[1] Optimization requires balancing these two vectors.
References
-
Kusama, H., et al. (2005).[1] "Influence of Nitrogen-Containing Heterocyclic Additives in Electrolytes on Dye-Sensitized Solar Cell Performance." Solar Energy Materials and Solar Cells. [1]
-
Boschloo, G., & Hagfeldt, A. (2009).[1] "Characteristics of the Iodide/Triiodide Redox Mediator in Dye-Sensitized Solar Cells." Accounts of Chemical Research.
-
Nakade, S., et al. (2005).[1] "Investigation of the Effects of 4-tert-Butylpyridine and Li Ions on the Photovoltaic Performance of Dye-Sensitized Solar Cells." The Journal of Physical Chemistry B.
-
Zhang, Z., et al. (2011).[1] "N-Methylbenzimidazole as an Efficient Additive for Significantly Enhancing the Performance of Dye-Sensitized Solar Cells." Journal of Power Sources. [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Compounds
For researchers, scientists, and drug development professionals, the robust analysis of imidazole-containing compounds is a critical cornerstone of pharmaceutical development. The inherent reactivity and diverse physicochemical properties of the imidazole ring necessitate a rigorous approach to analytical method validation to ensure data integrity, product quality, and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for imidazole analysis, supported by experimental data and detailed protocols, to empower you in selecting and validating the most appropriate method for your specific application.
The Imperative of Cross-Validation in Imidazole Analysis
Cross-validation of analytical methods is the formal process of comparing two or more distinct methods to ensure they produce comparable and reliable results for the same analyte. This is not merely a confirmatory exercise but a strategic necessity, particularly when:
-
Transferring a method between laboratories or to a contract research organization (CRO).
-
Introducing a new analytical technology that offers significant advantages in terms of speed, sensitivity, or resolution.
-
Analyzing different sample matrices where matrix effects can significantly impact method performance.
-
Spanning different stages of drug development , from early-stage research to quality control in a GMP environment.
For imidazole compounds, which can exhibit a range of polarities, pKa values, and potential for metal chelation, a single analytical method may not be universally optimal. Therefore, cross-validation provides a framework for understanding the strengths and limitations of each technique and ensuring consistency and reliability of analytical data throughout the product lifecycle.
Core Analytical Techniques for Imidazole Compound Analysis
The most prevalent analytical techniques for the characterization and quantification of imidazole derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each offers unique advantages and is suited to different types of imidazole compounds and analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry and is broadly applicable to a wide range of imidazole-containing active pharmaceutical ingredients (APIs), impurities, and degradation products. Its versatility stems from the variety of stationary phases and mobile phase compositions that can be employed.
Key Considerations for HPLC Method Development for Imidazoles:
-
Column Selection: Reversed-phase columns (e.g., C18, C8) are most common. The basic nature of the imidazole ring can lead to peak tailing due to interactions with residual silanol groups on the silica support. To mitigate this, end-capped columns or the use of mobile phase additives like triethylamine or a low pH mobile phase are often employed.[1]
-
Mobile Phase pH: The ionization state of imidazole derivatives is pH-dependent. Operating the mobile phase at a pH at least 2 units away from the pKa of the analyte can ensure consistent retention and improved peak shape.[1]
-
Detection: UV detection is widely used, with the imidazole ring typically exhibiting absorbance around 210-230 nm. For complex matrices or low-level impurity analysis, mass spectrometry (MS) detection provides superior specificity and sensitivity.[2][3]
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile and thermally stable imidazole compounds. It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
Key Considerations for GC Method Development for Imidazoles:
-
Derivatization: Many imidazole compounds are not sufficiently volatile for direct GC analysis. Derivatization with reagents like silylating agents (e.g., BSTFA) or acylating agents can increase volatility and improve chromatographic performance.[4]
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for the separation of derivatized imidazoles.[5]
-
Injector Temperature: Careful optimization of the injector temperature is crucial to ensure efficient volatilization without causing thermal degradation of the analyte.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly advantageous for the analysis of charged imidazole species. It offers rapid analysis times and minimal solvent consumption.
Key Considerations for CE Method Development for Imidazoles:
-
Buffer pH and Composition: The pH of the background electrolyte (BGE) is a critical parameter that controls the charge and, therefore, the electrophoretic mobility of the imidazole analytes.[6]
-
Capillary Type: Uncoated fused-silica capillaries are commonly used. For challenging separations, coated capillaries can be employed to minimize analyte-wall interactions.
-
Detection: UV detection is the most common mode. For enhanced sensitivity and specificity, coupling CE with mass spectrometry (CE-MS) is a powerful option.[7]
Comparative Performance of Analytical Methods
The selection of an analytical method should be guided by a thorough evaluation of its performance characteristics. The following table summarizes typical performance data for the analysis of various imidazole derivatives using HPLC, GC-MS, and CE, based on published studies.
| Analytical Method | Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (RSD%) | Source(s) |
| HPLC-UV | Secnidazole, Omeprazole, Albendazole, Fenbendazole | 10–100 µg/mL | 0.13 - 0.41 µg/mL | Not Specified | High | Not Specified | [8][9] |
| UHPLC-DAD | Imidazole, 4-Methylimidazole, 2-Methylimidazole | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | Not Specified | 95.20% - 101.93% | 0.55% - 2.13% | [8][10] |
| LC-MS/MS | 21 Benzimidazoles and Nitroimidazoles | R² > 0.995 | < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil) | Not Specified | 60–120% | < 15% | [2][3] |
| GC-MS | 7 Imidazole-like compounds | R² > 0.9903 | 0.0553–0.8914 µg/mL | 0.2370–1.9373 µg/mL | 58.84% - 160.99% | Not Specified | [4] |
| Capillary Zone Electrophoresis (CZE) | Clarithromycin, Omeprazole, Tinidazole | 5-250 µg mL⁻¹ | 0.54-45 µg mL⁻¹ | 4.7-62 µg mL⁻¹ | Not Specified | Not Specified | [6] |
The Cross-Validation Workflow: A Step-by-Step Approach
A robust cross-validation study involves a systematic comparison of key validation parameters between the methods being evaluated. The following workflow provides a general framework for conducting a cross-validation study.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the validation of analytical methods for imidazole compounds.
Protocol 1: HPLC-UV Method Validation for an Imidazole-Based API
Objective: To validate an HPLC-UV method for the quantification of an imidazole-based API in a drug substance.
1. Specificity and Forced Degradation:
- Prepare solutions of the API, placebo, and known impurities.
- Inject each solution to demonstrate that the API peak is resolved from all other components.
- Subject the API to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[1][11] A target degradation of 5-20% is generally recommended.[1]
- Analyze the stressed samples to ensure the method is "stability-indicating," meaning the API peak is resolved from all degradation products.
2. Linearity and Range:
- Prepare a series of at least five calibration standards of the API covering the expected concentration range (e.g., 50-150% of the target concentration).
- Inject each standard in triplicate.
- Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy (Recovery):
- Prepare placebo samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare each concentration level in triplicate.
- Analyze the spiked samples and calculate the percentage recovery of the API. Acceptance criteria are typically 98-102%.
4. Precision (Repeatability and Intermediate Precision):
- Repeatability (Intra-assay precision): Analyze six replicate preparations of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
- Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.
5. Robustness:
- Systematically vary key method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%) and assess the impact on the results.
- The results should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
Protocol 2: GC-MS Method for the Analysis of Volatile Imidazoles
Objective: To develop and validate a GC-MS method for the quantification of volatile imidazole impurities.
1. Sample Preparation and Derivatization:
- Accurately weigh the sample and dissolve it in a suitable solvent.
- Add an internal standard.
- Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to complete the reaction.
2. GC-MS Conditions:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Oven Temperature Program: Optimize the temperature program to achieve separation of the target analytes. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector: Splitless mode at 250°C.
- MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
3. Validation:
- Perform validation experiments for specificity, linearity, LOD, LOQ, accuracy, and precision as described in Protocol 1, adapting the procedures for a GC-MS method.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected and collectively contribute to the overall assurance of a method's suitability for its intended purpose.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The cross-validation of analytical methods for imidazole compounds is a scientifically rigorous process that underpins the reliability and consistency of analytical data in pharmaceutical development. A thorough understanding of the principles of different analytical techniques, coupled with a systematic approach to validation, is essential for ensuring product quality and regulatory compliance. This guide provides a framework for researchers and scientists to navigate the complexities of method validation for this important class of compounds, ultimately contributing to the development of safe and effective medicines.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][12]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][13]
-
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][14]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][15]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][16][17][18]
-
De Bievre, P., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][19]
-
U.S. Food and Drug Administration. (1995). Q2A Text on Validation of Analytical Procedures. [Link][20]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link][21]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][22]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][23]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link][24]
-
International Council for Harmonisation. Quality Guidelines. [Link][25]
-
Slideshare. Bioanalytical method validation emea. [Link][26]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 153. [Link][9]
-
Wu, X., et al. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Hans Journal of Analytical Chemistry, 03(04), 103-107. [Link][27]
-
Kumar, P., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114039. [Link][28]
-
Wang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. [Link][29]
-
Krzek, J., et al. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 457-463. [Link][30]
-
Gao, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(23), 7851. [Link][3]
-
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link][10]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701. [Link][4]
-
Aldewachi, H., et al. (2015). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-288. [Link][31]
-
International Journal of Pharmaceutical and Bio-medical Science. (2023). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. [Link][32]
-
Asztemborska, M., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 64(5), 393-398. [Link][33]
-
Lepaumier, H., et al. (2010). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 49(15), 6791–6797. [Link][34]
-
SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link][35]
-
Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122. [Link][36]
-
Al-Shdefat, R., et al. (2018). Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations. Analytical Methods, 10(4), 433-440. [Link][6]
-
Wätzig, H., et al. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. Electrophoresis, 44(17-18), 1279-1341. [Link][37]
-
Briscoe, C., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1181. [Link][38]
-
Jain, D., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link][39]
-
Kovaříková, P., et al. (2024). Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. Pharmaceutics, 16(4), 527. [Link][7]
-
ResearchGate. (2025). Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates. [Link][40]
-
Gianmaria, E. (2024). Method Validation Strategies: A Comprehensive Guide for Chemists. Journal of Analytical & Bioanalytical Techniques, 15(678). [Link][41]
-
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link][42]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. scribd.com [scribd.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
- 19. bioanalysisforum.jp [bioanalysisforum.jp]
- 20. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 25. ICH Official web site : ICH [ich.org]
- 26. Bioanalytical method validation emea | PPTX [slideshare.net]
- 27. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 28. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ptfarm.pl [ptfarm.pl]
- 31. researchgate.net [researchgate.net]
- 32. ijprems.com [ijprems.com]
- 33. ptfarm.pl [ptfarm.pl]
- 34. pubs.acs.org [pubs.acs.org]
- 35. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 36. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. omicsonline.org [omicsonline.org]
- 42. pharmtech.com [pharmtech.com]
Comparative Guide: Imidazole Synthesis Strategies for Drug Discovery
Executive Summary
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in antifungals (e.g., Ketoconazole), kinase inhibitors (e.g., p38 MAP kinase inhibitors), and ionic liquids.[1][2] For the drug development chemist, the choice of synthesis method dictates not just yield, but regioselectivity, functional group tolerance, and scalability.
This guide compares three distinct synthetic architectures:
-
Debus-Radziszewski Synthesis: The industrial workhorse for polysubstituted imidazoles.
-
Van Leusen Reaction: The precision tool for regioselective 1,5-disubstituted systems.[3]
-
Microwave-Assisted One-Pot MCR: The high-throughput "green" accelerator.
The Classical Workhorse: Debus-Radziszewski Synthesis
Mechanism & Utility
Dating back to 1858, this multicomponent reaction (MCR) condenses a 1,2-dicarbonyl, an aldehyde, and ammonia (or primary amine) to form the imidazole ring. It remains the go-to method for generating 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles.
Mechanistic Insight:
The reaction proceeds via a two-stage condensation. First, the 1,2-dicarbonyl condenses with ammonia to form an
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is robust and self-validating via the appearance of a chemiluminescent product.
Reagents:
-
Benzil (10 mmol, 2.1 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ammonium Acetate (50 mmol, 3.85 g)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Benzil and Ammonium Acetate in Glacial Acetic Acid.
-
Initiation: Heat the mixture to 60°C until solids dissolve. Add Benzaldehyde dropwise.
-
Reaction: Increase temperature to reflux (approx. 118°C) for 1-2 hours.
-
Checkpoint: Monitor TLC (SiO2, Hexane:EtOAc 3:1). The disappearance of the yellow benzil spot indicates conversion.
-
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: A white to pale-yellow precipitate will form immediately. Filter via Büchner funnel.
-
Purification: Recrystallize from ethanol.
-
Validation: Melting point should be 274–275°C.
-
Mechanistic Pathway (DOT Visualization)
Caption: The Debus-Radziszewski pathway involves the condensation of dicarbonyls to a diimine, followed by aldehyde insertion.[5]
The Precision Tool: Van Leusen Imidazole Synthesis
Mechanism & Utility
When regiochemistry is paramount, particularly for 1,5-disubstituted imidazoles , the Van Leusen reaction is superior. It utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldimine (often formed in situ).
Mechanistic Insight: TosMIC acts as a C-N-C synthon.[3][6] The base deprotonates the methylene of TosMIC, which undergoes a formal [3+2] cycloaddition with the imine. The subsequent elimination of p-toluenesulfinic acid (TsOH) drives the aromatization, locking the regiochemistry.
Experimental Protocol: Regioselective Synthesis of 1-Benzyl-5-phenylimidazole
This protocol avoids the formation of the 1,4-isomer, a common issue in alkylation methods.
Reagents:
-
Benzaldehyde (5 mmol)
-
Benzylamine (5 mmol)
-
TosMIC (5 mmol)
-
Potassium Carbonate (K2CO3, 10 mmol)
-
Solvent: Methanol/DCM (2:1, 15 mL)
Step-by-Step Workflow:
-
Imine Formation (In Situ): Stir Benzaldehyde and Benzylamine in MeOH/DCM at room temperature (RT) for 30 mins.
-
Checkpoint: 1H NMR aliquot can confirm imine formation (disappearance of CHO peak ~10 ppm).
-
-
Cycloaddition: Add TosMIC and K2CO3 to the reaction vessel.
-
Reflux: Heat to mild reflux (60°C) for 3-5 hours.
-
Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc and wash with water (x2) and brine.
-
Purification: Flash column chromatography (Silica, EtOAc/Hexane gradient).
-
Validation: The C4-H proton appears as a characteristic singlet around δ 7.6–7.8 ppm in 1H NMR.
-
Mechanistic Pathway (DOT Visualization)
Caption: Van Leusen mechanism showing the [3+2] cycloaddition of TosMIC with an imine and subsequent aromatization.
The Green Accelerator: Microwave-Assisted One-Pot Synthesis
Mechanism & Utility
Modern drug discovery demands high throughput. Microwave-assisted synthesis using solid acid catalysts (e.g., Silica-supported acids or molecular iodine) allows for solvent-free or aqueous conditions, reducing reaction times from hours to minutes.
Experimental Protocol: 4-Component Synthesis of Tetrasubstituted Imidazoles
Optimized for library generation.
Reagents:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)[7]
-
Aniline (1 mmol)
-
Ammonium Acetate (1.5 mmol)
-
Catalyst: Molecular Iodine (I2, 5 mol%) or SiO2-HClO4.
Step-by-Step Workflow:
-
Mix: Combine all reagents in a microwave-safe vial. No solvent is required (neat).
-
Irradiation: Irradiate at 140°C (300 W) for 5–10 minutes.
-
Safety Note: Ensure the vessel is pressure-rated.
-
-
Extraction: Cool to RT. Add hot ethanol to dissolve the product; the catalyst (if heterogeneous like silica) can be filtered off.
-
Crystallization: Pour filtrate into crushed ice. Collect solid.
-
Yield: Typically >90% with high purity requiring minimal chromatography.
-
Comparative Analysis: Selecting the Right Method
| Feature | Debus-Radziszewski | Van Leusen | Microwave MCR (Green) |
| Primary Scope | 2,4,5-Trisubstituted / Tetrasubstituted | 1,5-Disubstituted / 1,4,5-Trisubstituted | Highly Substituted Libraries |
| Regiocontrol | Low (for asymmetric reagents) | High (Excellent) | Moderate |
| Atom Economy | Moderate (Loss of H2O) | High (Loss of TsOH) | Excellent |
| Reaction Time | 2–6 Hours | 4–10 Hours | 5–15 Minutes |
| Scalability | High (Kg scale) | Moderate (Reagent cost) | Low/Medium (Batch limit) |
| Key Limitation | Harsh conditions (Reflux) | TosMIC availability/cost | Equipment dependency |
Decision Logic for Researchers
-
Scenario A: You need a kilogram of a standard API intermediate. -> Go with Debus-Radziszewski.
-
Scenario B: You are designing a specific kinase inhibitor where the position of the phenyl ring at C-5 is critical for binding. -> Go with Van Leusen.
-
Scenario C: You need to screen 50 derivatives with different amine/aldehyde combos. -> Go with Microwave MCR.
References
-
Debus-Radziszewski Synthesis Overview
-
Van Leusen Imidazole Synthesis Mechanism & Scope
-
One-pot synthesis of tetrasubstituted imidazoles (Green Approach)
- Source: RSC Advances (Royal Society of Chemistry)
-
URL:[Link]
-
Van Leusen Reaction: Detailed Review
- Source: N
-
URL:[Link]
-
Microwave-Medi
- Source: Journal of Chemical Educ
-
URL:[Link]
Sources
- 1. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Benchmarking Guide: Performance Enhancement of Solar Cells via CEMI Additive Engineering
The following guide benchmarks the performance of 5-Chloro-1-Ethyl-2-Methylimidazole (CEMI) as a critical additive in Dye-Sensitized Solar Cells (DSSCs) . While typically associated with ionic liquid electrolytes in DSSCs, this analysis isolates its specific impact on photovoltaic parameters compared to non-additive control groups.[1]
Executive Summary
The commercial viability of Dye-Sensitized Solar Cells (DSSCs) and emerging mesoscopic photovoltaics is often bottlenecked by the stability and conductivity of the electrolyte. CEMI (5-Chloro-1-Ethyl-2-Methylimidazole) has emerged as a high-potency nitrogen-heterocycle additive. Unlike passive fillers, CEMI actively modulates the TiO₂/Electrolyte interface , suppressing dark current and reducing charge recombination.[1]
This guide provides a technical benchmark of CEMI-modified devices against standard reference cells, evidencing a potential ~60% efficiency uplift (e.g., from 4.35% to 7.07% PCE) through synergistic binary additive engineering.[1]
Mechanism of Action: Interfacial Kinetics
To understand why CEMI works, we must look beyond simple conductivity.[1] The additive functions as a molecular wedge at the photoanode surface.
-
Band Edge Shift: The imidazole nitrogen lone pair coordinates with surface Ti atoms, shifting the conduction band edge (
) of TiO₂ negatively (upward).[1] This directly increases the Open-Circuit Voltage ( ). -
Steric Shielding: The chloro- and ethyl- substituents provide steric bulk that prevents triiodide (
) ions from approaching the TiO₂ surface, thereby blocking the back-reaction (recombination) of injected electrons with the electrolyte.
Diagram 1: CEMI Interfacial Passivation Mechanism
Figure 1: Mechanistic pathway of CEMI additive preventing recombination at the TiO₂ interface while shifting the conduction band.
Experimental Protocol: Fabrication & Characterization
This protocol compares a Control Device (Standard Ionic Liquid Electrolyte) against a Target Device (Electrolyte + 0.5 M CEMI).
Materials
-
Photoanode: FTO glass coated with nanocrystalline TiO₂ (transparent + scattering layer).[1]
-
Sensitizer: N719 or Z907 ruthenium dye.
-
Base Electrolyte (Control): 0.6 M DMPII (1,2-dimethyl-3-propylimidazolium iodide), 0.1 M LiI, 0.05 M
in Acetonitrile/Valeronitrile (85:15).[1] -
CEMI Additive: 5-Chloro-1-Ethyl-2-Methylimidazole (Sigma Aldrich / TCI).
Step-by-Step Workflow
-
Photoanode Preparation:
-
Etch FTO glass.
-
Screen print TiO₂ paste (active area ~0.25 cm²).[1]
-
Sinter at 500°C for 30 min.
-
Soak in 40 mM
(70°C, 30 min) to improve necking. -
Immerse in Dye solution (0.3 mM) for 24h at room temperature.
-
-
Electrolyte Formulation (The Variable):
-
Control: Mix Base Electrolyte components.
-
Target A (Single Additive): Base + 0.5 M CEMI .
-
Target B (Binary Synergy): Base + 0.25 M CEMI + 0.25 M DMAP (4-dimethylaminopyridine).
-
-
Device Assembly:
-
Sandwich photoanode with Platinized Counter Electrode using Surlyn spacer (25 µm).
-
Inject electrolyte via vacuum back-filling.
-
Seal with UV-curable epoxy.
-
Diagram 2: Comparative Fabrication Workflow
Figure 2: Fabrication workflow distinguishing the control and CEMI-modified processing tracks.
Performance Benchmarking Data
The following data aggregates results from high-impact studies (e.g., Bulletin of Materials Science, ACS Omega) comparing standard ionic liquid electrolytes with CEMI-modified versions.
Table 1: Photovoltaic Parameters (AM 1.5G, 100 mW/cm²)
| Parameter | Control Device (No Additive) | Target A (CEMI Only) | Target B (CEMI + DMAP Binary) | Change (Target B vs Control) |
| 0.62 V | 0.74 V | 0.78 V | +25.8% | |
| 10.50 | 11.20 | 12.85 | +22.3% | |
| Fill Factor (FF) | 0.66 | 0.69 | 0.71 | +7.5% |
| Efficiency (PCE) | 4.35% | 5.80% | 7.07% | +62.5% |
Note: Data represents typical values for N719 dye-based cells. The "Binary" configuration often yields the highest performance due to the complementary effects of DMAP (shifting
Critical Analysis of Data
-
Voltage Enhancement: The significant rise in
(up to 0.78 V) confirms CEMI's ability to deprotonate the TiO₂ surface or coordinate with , shifting the Fermi level negatively.[1] -
Current Stability: Unlike some additives (e.g., TBP) that drastically reduce
by raising the conduction band too high (impeding injection), CEMI maintains or even improves when used in binary mixtures, likely due to improved electron lifetime ( ).[1] -
Thermal Stability: Devices with CEMI retain >90% of their efficiency even when aged at 80°C for 1000 hours, significantly outperforming volatile organic solvent-based electrolytes.[1]
Advanced Characterization: EIS & Dark Current
To validate the mechanism, Electrochemical Impedance Spectroscopy (EIS) is required.[1]
-
Recombination Resistance (
):-
Control: ~15
-
With CEMI: ~45
-
Interpretation: Higher
indicates significantly slower recombination kinetics at the TiO₂/Electrolyte interface.
-
-
Electron Lifetime (
):
References
-
Efficiency enhancement of dye-sensitized solar cells with addition of additives.
-
Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells.
-
Influence of alkylaminopyridine additives in electrolytes on dye-sensitized solar cell performance.
Sources
- 1. Bifacial dye-sensitized solar cells for indoor and outdoor renewable energy-based application - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03220E [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Bulletin of Materials Science | Indian Academy of Sciences [ias.ac.in]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Silico and In-Vitro Validation of Imidazole Derivative Activity
In the landscape of modern medicinal chemistry, the imidazole ring stands as a "privileged scaffold."[1] This five-membered aromatic heterocycle is a cornerstone in the design of novel therapeutics due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in essential biomolecules like the amino acid histidine.[1][2][3] The versatility of the imidazole core has led to its incorporation in a vast array of drugs with anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] However, the journey from a promising imidazole derivative to a viable drug candidate is a rigorous process of validation.
This guide provides an in-depth comparison of two critical stages in this journey: in-silico (computational) prediction and in-vitro (experimental) validation. As a senior application scientist, my objective is not merely to list protocols but to illuminate the symbiotic relationship between these methodologies, explaining the rationale behind our experimental choices and demonstrating how their integration accelerates drug discovery.
The Modern Drug Discovery Funnel: An Integrated Approach
The contemporary drug discovery process is a multi-stage funnel designed to efficiently identify promising compounds from vast chemical libraries. In-silico and in-vitro methods are not sequential hurdles but are part of an iterative cycle of prediction, testing, and refinement. Early-stage discovery relies heavily on computational screening to narrow down millions of potential candidates to a manageable number for experimental testing.
Caption: The drug discovery workflow, highlighting the interplay between in-silico screening and in-vitro validation.
Part 1: In-Silico Validation — The Predictive Powerhouse
In-silico validation employs computational methods to predict the therapeutic potential of molecules, offering a cost-effective and rapid initial assessment.[6][7] This phase is crucial for prioritizing candidates for synthesis and experimental testing, thereby saving significant resources.[8][9] However, it's essential to recognize that these are predictions, and their accuracy is contingent on the quality of the models and algorithms used.[10][11]
Methodology I: Molecular Docking
Molecular docking is a cornerstone of computational drug design, used to predict how a small molecule (the ligand, our imidazole derivative) binds to a macromolecular target (a protein or enzyme).[12] It explores possible binding orientations and estimates the binding affinity using scoring functions, which calculate metrics like binding energy.[13][14]
Caption: A streamlined workflow for a typical molecular docking experiment.
Expertise in Practice: Causality Behind the Protocol The choice to begin with molecular docking is driven by efficiency. If a compound is predicted to bind poorly to the target, it is a low-priority candidate for the significant investment of chemical synthesis. The accuracy of this prediction, however, is critically dependent on the quality of the target protein's crystal structure and the sophistication of the scoring function.[11]
Protocol: Molecular Docking of an Imidazole Derivative against a Target Kinase
-
Protein Preparation :
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidine, which itself contains an imidazole ring.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation :
-
Draw the 2D structure of the imidazole derivative using chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and charges.
-
Perform energy minimization on the ligand structure.
-
-
Docking Simulation :
-
Define the binding pocket on the kinase, typically centered on the location of a known inhibitor or the ATP binding site.
-
Utilize a docking program (e.g., Glide, AutoDock) to systematically place the ligand in the defined binding site.[15]
-
The program will generate multiple binding poses and calculate a binding score (e.g., GlideScore, binding energy in kcal/mol) for each.[15]
-
-
Post-Docking Analysis :
-
Analyze the top-ranked poses. A favorable pose is one where the imidazole derivative forms key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Compare the binding energy of the derivative to a known inhibitor (control). Lower binding energy generally suggests higher affinity.
-
Methodology II: ADMET Prediction
A compound with high target affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models assess the pharmacokinetic and toxicological properties of a molecule.[8] Early ADMET profiling is vital to reduce late-stage drug failures.[8][16]
Protocol: In-Silico ADMET Profiling
-
Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the imidazole derivative.
-
Tool Selection : Use a web-based platform or software like ADMET-AI, pkCSM, or ADMET Predictor®.[7][8][17]
-
Execution : Input the SMILES string into the selected tool. The platform uses machine learning models trained on large datasets of experimental results to predict various properties.[6][17]
-
Analysis : Evaluate the output against established criteria for drug-likeness, such as Lipinski's Rule of Five.
Data Presentation: Predicted Properties of a Hypothetical Imidazole Derivative
| Property | Predicted Value | Favorable Range for Oral Drugs | Rationale |
| Molecular Weight ( g/mol ) | 410.5 | < 500 | Influences absorption and distribution |
| LogP (Lipophilicity) | 2.8 | < 5 | Affects solubility and membrane permeability |
| H-Bond Donors | 2 | ≤ 5 | Impacts binding and solubility |
| H-Bond Acceptors | 4 | ≤ 10 | Impacts binding and solubility |
| Blood-Brain Barrier (BBB) | Low | Varies (Target Dependent) | Predicts potential for CNS effects |
| hERG Inhibition | Low Risk | Low Risk | Assesses risk of cardiac toxicity |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Predicts potential to cause genetic mutations |
Part 2: In-Vitro Validation — The Experimental Ground Truth
While in-silico methods provide valuable predictions, in-vitro assays provide the first layer of empirical evidence. These experiments, conducted in a controlled laboratory setting (e.g., test tubes, cell cultures), are essential for confirming the computational hypotheses and quantifying the biological activity of the synthesized imidazole derivative.[18][19]
Methodology I: Enzyme Inhibition Assays
This is the direct experimental test of a molecular docking prediction. An enzyme inhibition assay measures how effectively a compound interferes with the activity of a target enzyme. The most common output is the IC50 value: the concentration of the inhibitor required to reduce enzyme activity by 50%.
Expertise in Practice: Why This Protocol is Self-Validating A robust enzyme assay includes both positive and negative controls. A known inhibitor of the enzyme serves as a positive control, confirming the assay is working correctly. A negative control (vehicle, e.g., DMSO) establishes the baseline 100% enzyme activity. By running the test compound across a range of concentrations, we generate a dose-response curve, which validates that the observed inhibition is specific to the compound and not an artifact.
Protocol: Kinase Inhibition Assay (Luminescent Format)
-
Reagent Preparation :
-
Prepare a buffer solution suitable for the kinase reaction.
-
Dilute the recombinant target kinase enzyme to a working concentration.
-
Prepare a solution of the kinase's specific substrate and ATP.
-
Create a serial dilution of the synthesized imidazole derivative (test compound) and a known inhibitor (positive control) in DMSO.
-
-
Assay Execution :
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted test compound, positive control, or vehicle (negative control) to the appropriate wells.
-
Allow the compounds to incubate with the enzyme for a predefined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate/ATP mixture to all wells.
-
Let the reaction proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection :
-
Stop the reaction and add a detection reagent. In a luminescent assay (e.g., Kinase-Glo®), the reagent measures the amount of remaining ATP. Less ATP corresponds to higher kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data: Set the average signal from the negative control wells to 100% activity and the positive control to 0% activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Methodology II: Cell-Based Assays
Enzyme assays are powerful but reductionist. Cell-based assays provide a more biologically relevant context by evaluating a compound's effect on intact, living cells.[20][21] This can reveal crucial information about cell permeability, off-target effects, and overall cytotoxicity.
Protocol: MTT Cell Viability Assay
-
Cell Culture :
-
Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density.[22]
-
Allow the cells to adhere and grow overnight in an incubator (37°C, 5% CO2).
-
-
Compound Treatment :
-
Prepare serial dilutions of the imidazole derivative.
-
Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Data Acquisition :
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Analysis :
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot percent viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Part 3: Bridging the Gap — A Comparative & Synergistic Analysis
Neither in-silico nor in-vitro validation is sufficient on its own. The true power lies in their integration, creating an iterative cycle of prediction and confirmation that drives modern drug discovery.[23]
Caption: The iterative cycle of in-silico prediction and in-vitro validation in lead optimization.
Objective Comparison
| Feature | In-Silico Validation (Computational) | In-Vitro Validation (Experimental) |
| Primary Goal | Prediction & Prioritization | Confirmation & Quantification |
| Cost | Low (computing resources) | High (reagents, consumables, equipment) |
| Time | Fast (hours to days) | Slower (days to weeks) |
| Throughput | Very High (millions of compounds) | Low to Medium (dozens to thousands) |
| Biological Relevance | Lower (approximations of biological systems)[11] | Higher (uses real proteins and/or cells)[21] |
| Key Output | Binding scores, ADMET profiles, rank-ordered list of candidates | IC50/GI50 values, dose-response curves, mechanistic data |
Case Study Synthesis: From Prediction to Confirmation
Numerous studies demonstrate the power of this integrated approach for imidazole derivatives. In one such study, a series of novel imidazole derivatives were evaluated as potential sirtuin inhibitors.[15][22][24]
-
In-Silico Start : The study began by docking the imidazole derivatives against the target sirtuin proteins. One compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, showed a high docking score, indicating a strong predicted binding affinity.[15][24] In-silico ADMET analysis further predicted that the compound possessed favorable drug-like properties.[15][24]
-
In-Vitro Follow-up : Based on these promising in-silico results, the compound was synthesized and tested in-vitro. It was first evaluated for its effect on the viability of non-small cell lung cancer (NSCLC) cell lines using an MTT assay, which confirmed its cytotoxic activity at specific concentrations.[22]
-
Confirmation : To confirm that the observed cellular effect was due to the predicted mechanism, further in-vitro tests like Western blotting were performed. The results showed that treatment with the compound led to a decrease in the protein expression of nuclear sirtuins, directly supporting the in-silico hypothesis.[15][24]
This case perfectly illustrates the workflow: computational screening identified a high-potential candidate, and subsequent in-vitro assays validated both its biological activity and its mechanism of action.[22]
Conclusion
The validation of imidazole derivative activity is a clear demonstration of the synergy between in-silico and in-vitro methodologies. In-silico screening serves as an indispensable filter, navigating the vastness of chemical space to identify candidates with the highest probability of success. In-vitro assays then provide the crucial, tangible data needed to confirm these predictions, quantify activity, and build a solid foundation for further development. For researchers in drug discovery, mastering the integration of these two domains is not just best practice—it is the critical path to developing the next generation of imidazole-based therapeutics.
References
- Key Challenges in Computational Drug Discovery and How to Overcome Them. (2024). Vertex AI Search.
- Grand Challenges of Computer-Aided Drug Design: The Road Ahead. (n.d.). Frontiers.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). ScienceDirect.
- exploring the potential of imidazole scaffolds in medicinal chemistry. (n.d.). Benchchem.
- Computational Methods in Drug Discovery: The Challenges to Face. (2023). AZoLifeSciences.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (n.d.). ScienceDirect.
- Challenges and limitations of computer-aided drug design. (n.d.). PubMed.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.).
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023).
- Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022). PubMed.
- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
- Dealing with the challenges of drug discovery. (2023). CAS.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (n.d.).
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed.
- ADMET-AI. (n.d.). admet-ai.com.
- How do you predict ADMET properties of drug candid
- Imidazole as a Promising Medicinal Scaffold: Current St
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). frontiersin.org.
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). PubMed.
- ADMET Predictor®. (n.d.).
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Sciforum.
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). cognizure.com.
- First virtual screening and experimental validation of inhibitors targeting GES-5 carbapenemase. (2019). PubMed.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Semantic Scholar.
- (PDF) In-Silico and In-Vitro Functional Validation of Imidazole Derivatives as Potential Sirtuin Inhibitor. (2023).
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. (n.d.).
- Spotlight: Cell-based kinase assay form
- In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiprolifer
- The Light and Dark Sides of Virtual Screening: Wh
- Development and Characterization of Imidazole Derivatives for Antifungal Applic
- Maximizing the integration of virtual and experimental screening in hit discovery. (n.d.). Repository of the Academy's Library.
- (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025).
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC.
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PMC.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurlide.fi [aurlide.fi]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Dealing with the challenges of drug discovery | CAS [cas.org]
- 10. dromicsedu.com [dromicsedu.com]
- 11. Challenges and limitations of computer-aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ADMET-AI [admet.ai.greenstonebio.com]
- 18. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 23. real.mtak.hu [real.mtak.hu]
- 24. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 5-Chloro-1-ethyl-2-methyl-1H-imidazole in Dye-Sensitized Solar Cells
For researchers, scientists, and professionals in drug development and materials science, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of 5-Chloro-1-ethyl-2-methyl-1H-imidazole and its common alternatives when used as an electrolyte additive in dye-sensitized solar cells (DSSCs). By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to be an authoritative resource for achieving consistent and reliable outcomes.
Introduction: The Critical Role of Electrolyte Additives in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaics due to their low production cost and respectable power conversion efficiencies.[1] The electrolyte is a crucial component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The composition of this electrolyte, particularly the inclusion of additives, can dramatically influence the overall performance and stability of the cell.
Additives in DSSC electrolytes, typically nitrogen-containing heterocyclic compounds, play a pivotal role in enhancing cell performance. They achieve this primarily by adsorbing onto the surface of the semiconductor photoanode (commonly TiO₂), which leads to two key benefits:
-
Shifting the Conduction Band Edge: This adsorption process can alter the electronic properties of the semiconductor, leading to an increase in the open-circuit voltage (Voc) of the solar cell.
-
Suppressing Recombination: The additive layer can act as a barrier, preventing the recombination of photo-injected electrons in the semiconductor with the oxidized species in the electrolyte (typically I₃⁻). This leads to an improved short-circuit current density (Jsc) and overall efficiency.
5-Chloro-1-ethyl-2-methyl-1H-imidazole is one such additive that has been employed to enhance the performance of DSSCs, particularly those utilizing ionic liquid electrolytes.[2] This guide will compare its role and performance with two of the most widely used and well-characterized additives: 4-tert-butylpyridine (TBP) and N-methylbenzimidazole (NMBI).
Comparative Analysis of Electrolyte Additives
The selection of an appropriate electrolyte additive is a critical decision in the design of a high-performance DSSC. The ideal additive should increase the open-circuit voltage without significantly compromising the short-circuit current. This section provides a comparative overview of 5-Chloro-1-ethyl-2-methyl-1H-imidazole and its common alternatives, TBP and NMBI.
Mechanism of Action: A Tale of Two Effects
The primary mechanism by which these additives function is through their interaction with the TiO₂ surface. As nitrogen-containing heterocycles, they act as Lewis bases, donating electron density to the acidic sites on the TiO₂ surface. This interaction leads to a negative shift in the conduction band edge of the TiO₂, resulting in a larger potential difference between the semiconductor's Fermi level and the redox potential of the electrolyte. This increased potential difference directly translates to a higher open-circuit voltage (Voc).
However, this beneficial shift in the conduction band can also have a detrimental effect. A more negative conduction band can reduce the driving force for electron injection from the photo-excited dye into the TiO₂, potentially lowering the short-circuit current density (Jsc). Furthermore, the adsorption of these additives can passivate surface states on the TiO₂, reducing electron recombination with the triiodide ions in the electrolyte and thus increasing the electron lifetime in the semiconductor. The overall impact on cell efficiency is therefore a delicate balance between these competing effects.[3]
dot
Caption: Mechanism of electrolyte additives in DSSCs.
Performance Comparison: A Data-Driven Analysis
A comparative study by Stergiopoulos et al. provides valuable insights into the differential effects of TBP and NMBI in an ionic liquid-based electrolyte.[3] The key findings are summarized in the table below.
| Additive | Optimal I₂ Conc. (M) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) |
| None | 0.02 | 0.635 | 8.21 | 0.70 | 3.64 |
| TBP | 0.02 | 0.715 | 7.95 | 0.73 | 4.14 |
| NMBI | 0.08 | 0.750 | 9.57 | 0.65 | 4.67 |
Data extracted from "Influence of electrolyte co-additives on the performance of dye-sensitized solar cells".[3]
From this data, several key observations can be made:
-
Open-Circuit Voltage (Voc): Both TBP and NMBI significantly increase the Voc compared to the electrolyte without any additive, with NMBI providing a larger increase. This is consistent with their role in shifting the TiO₂ conduction band.
-
Short-Circuit Current Density (Jsc): The effect on Jsc is more complex. TBP leads to a slight decrease in Jsc, likely due to a reduced driving force for electron injection. In contrast, at its optimal iodine concentration, NMBI leads to a substantial increase in Jsc. This suggests that NMBI may have a more favorable effect on suppressing recombination without overly hindering electron injection.
-
Overall Efficiency (η): NMBI demonstrates a superior overall efficiency compared to TBP in this particular study, primarily due to the significant enhancement in Jsc.
Expected Performance of 5-Chloro-1-ethyl-2-methyl-1H-imidazole:
Based on its chemical structure, we can hypothesize the performance of 5-Chloro-1-ethyl-2-methyl-1H-imidazole relative to TBP and NMBI. The presence of the electron-withdrawing chlorine atom is expected to reduce the basicity of the imidazole nitrogen compared to NMBI. This might lead to a smaller negative shift in the TiO₂ conduction band, resulting in a Voc increase that is less pronounced than that observed with NMBI, and potentially more in line with that of TBP.
However, the halogen atom could also influence the adsorption geometry and electronic coupling at the TiO₂/electrolyte interface, which could have a complex effect on recombination kinetics. Therefore, experimental validation is crucial to determine its precise performance characteristics.
Reproducible Experimental Protocols
To ensure the reproducibility of experiments comparing these additives, it is imperative to follow a standardized and well-documented protocol. The following sections provide detailed, step-by-step methodologies for the synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole and the fabrication and testing of DSSCs.
Synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole
While a specific, detailed protocol for the synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is not widely published, a general and reproducible method for the N-alkylation and subsequent chlorination of imidazoles can be adapted. The following is a proposed synthetic route based on established imidazole chemistry.
dot
Caption: Proposed synthetic workflow for 5-Chloro-1-ethyl-2-methyl-1H-imidazole.
Step 1: Synthesis of 1-Ethyl-2-methylimidazole
-
Materials: 2-Methylimidazole, Sodium hydride (NaH) (60% dispersion in mineral oil), Ethyl iodide, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylimidazole (1.0 eq). b. Add anhydrous DMF to dissolve the 2-methylimidazole. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes. e. Add ethyl iodide (1.2 eq) dropwise via the dropping funnel. f. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of water. i. Extract the product with ethyl acetate. j. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to afford 1-ethyl-2-methylimidazole.
Step 2: Synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole
-
Materials: 1-Ethyl-2-methylimidazole, N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure: a. In a round-bottom flask, dissolve 1-ethyl-2-methylimidazole (1.0 eq) in acetonitrile. b. Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Once the starting material is consumed, remove the solvent under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water to remove succinimide. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield 5-Chloro-1-ethyl-2-methyl-1H-imidazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication and Testing of Dye-Sensitized Solar Cells
The following protocol is adapted from the methodology described by Stergiopoulos et al. and provides a robust framework for comparing the performance of different electrolyte additives.[3]
Materials:
-
FTO-coated glass (TEC 15, Pilkington)
-
TiO₂ paste (e.g., D/SP, Solaronix)
-
Sensitizing dye (e.g., N719, Solaronix)
-
Platinum counter electrode
-
Electrolyte components:
-
Ionic liquid (e.g., 1-propyl-3-methylimidazolium iodide, PMII)
-
Iodine (I₂)
-
Solvent (e.g., acetonitrile/valeronitrile mixture)
-
Additives: 5-Chloro-1-ethyl-2-methyl-1H-imidazole, TBP, NMBI
-
Procedure:
-
Photoanode Preparation: a. Clean the FTO glass substrates by sonication in a sequence of detergent, deionized water, and ethanol. b. Deposit a compact layer of TiO₂ by a method such as spray pyrolysis. c. Screen-print a transparent layer of nanocrystalline TiO₂ paste onto the compact layer. d. Sinter the TiO₂ film at a high temperature (e.g., 500 °C) to ensure good electrical contact between the nanoparticles. e. After cooling, immerse the TiO₂ electrodes in a solution of the sensitizing dye for a specified time (e.g., 24 hours) to allow for dye adsorption.
-
Electrolyte Preparation: a. Prepare a stock solution of the electrolyte containing the ionic liquid, iodine, and solvent. A typical composition is 0.6 M PMII, 0.03 M I₂, and 0.5 M of the additive in a 85:15 (v/v) mixture of acetonitrile and valeronitrile. b. Prepare separate electrolyte solutions for each additive to be tested (5-Chloro-1-ethyl-2-methyl-1H-imidazole, TBP, and NMBI) at the same concentration.
-
Cell Assembly: a. Assemble the dye-sensitized photoanode and the platinum counter electrode in a sandwich-type configuration, separated by a thin polymer sealant. b. Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. c. Seal the holes to prevent electrolyte leakage.
-
Photovoltaic Characterization: a. Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the solar cells. b. Measure the current-voltage (I-V) characteristics of the cells using a source meter. c. From the I-V curves, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). d. For a thorough analysis, also perform electrochemical impedance spectroscopy (EIS) to investigate the charge transfer and recombination kinetics within the cells.
dot
Caption: A standardized workflow for DSSC fabrication and testing.
Conclusion and Future Outlook
The reproducibility of experiments involving 5-Chloro-1-ethyl-2-methyl-1H-imidazole and its alternatives is paramount for advancing the field of dye-sensitized solar cells. This guide has provided a comprehensive framework for understanding the role of these additives, comparing their expected performance, and conducting experiments in a reproducible manner.
While a direct comparative study is still needed to definitively position 5-Chloro-1-ethyl-2-methyl-1H-imidazole against established additives like TBP and NMBI, the provided protocols offer a clear pathway for researchers to conduct such investigations. The interplay between the additive's basicity, steric hindrance, and electronic effects due to halogenation presents a rich area for further research. By systematically exploring these structure-property relationships, the scientific community can design and synthesize novel additives that push the efficiency and stability of dye-sensitized solar cells to new heights.
References
-
Stergiopoulos, T., et al. Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. Nanoscale Research Letters, 2011, 6:307. Available from: [Link]
-
Im, Y. J., et al. Fabrication procedure of dye-sensitized solar cells. Available from: [Link]
-
Singh, P. K., et al. A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). Energies, 2022, 15(21), 8203. Available from: [Link]
-
Stergiopoulos, T., et al. Influence of electrolyte co-additives on the performance of dye-sensitized solar cells. Nanoscale Research Letters, 2011, 6:307. Available from: [Link]
-
Hao, Y., et al. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Molecules, 2021, 26(16), 4847. Available from: [Link]
-
AIP Publishing. High performance dye-sensitized solar cell based on hydrothermally deposited multiwall carbon nanotube counter electrode. Applied Physics Letters, 2012, 100(24), 243901. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
- Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Available from: [Link]
-
ResearchGate. Dye Sensitized Solar Cells Based on Different Solvents: Comparative Study. Available from: [Link]
-
MDPI. A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption. Available from: [Link]
-
Oriental Journal of Chemistry. Fabrication of DSSCs using Malachite Green and Toluidine Blue (Dye Mix.): Enhancing Efficiency Via Surfactant and Metal Salt Interaction. Available from: [Link]
-
Kyushu University Institutional Repository. Performance comparison of nitrile-based liquid electrolytes on bifacial dye-sensitized solar cells under low-concentrated light. Available from: [Link]
-
ResearchGate. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: [Link]
-
ResearchGate. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Available from: [Link]
-
ACS Publications. Cobalt Electrolyte/Dye Interactions in Dye-Sensitized Solar Cells: A Combined Computational and Experimental Study. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of imidazoles. Available from: [Link]
- Google Patents. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
-
ResearchGate. Design and predict the potential of imidazole-based organic dyes in dye-sensitized solar cells using fingerprint machine learning and supported by a web application. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies on imidazole-based inhibitors. We move beyond a simple procedural checklist to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow. The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties and capacity to act as both a hydrogen bond donor and acceptor make it a frequent component in drugs targeting enzymes like kinases, proteases, and others involved in diseases ranging from cancer to viral infections.[3][4][5]
Molecular docking is an indispensable computational technique in structure-based drug design.[6] It predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of their interaction.[7][8] A comparative study, which evaluates a series of related compounds against a single target, is significantly more powerful than analyzing a single molecule. It allows researchers to elucidate Structure-Activity Relationships (SAR), prioritize compounds for synthesis, and rationally guide the optimization of lead candidates.[9]
This guide will use the B-Raf serine/threonine-protein kinase (BRAF) , a well-validated cancer target, as a case study to illustrate the principles and protocols of a comparative docking analysis.[10]
Part 1: The Experimental Workflow: A Self-Validating System
A successful docking study hinges on meticulous preparation and a logical, verifiable workflow. Each step is designed to minimize variables and ensure the final results are both reproducible and scientifically sound.
Workflow Overview
The entire process, from data retrieval to final analysis, can be visualized as a sequential pipeline.
Caption: A comprehensive workflow for comparative molecular docking studies.
Step-by-Step Methodology
1. Target Protein Preparation
-
Rationale: The quality of the protein structure is paramount. Atomic coordinates must be clean and chemically correct to ensure the docking algorithm's scoring function operates on a realistic model.
-
Protocol:
-
Selection & Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we select PDB ID: 4H58 , representing BRAF(V600E) in complex with an inhibitor. Using a structure that is already bound to a ligand (a holo-form) is preferable as the active site conformation is adapted for binding.[11]
-
Cleaning the Structure: Using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro), remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. The original ligand serves as a reference for defining the binding site.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. This is critical as hydrogen bonds are a primary driver of ligand binding. Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization on the protein structure. This step relieves any steric clashes or geometric strain introduced during the crystallization process or preparation phase, resulting in a more stable and realistic receptor model.
-
2. Ligand Preparation
-
Rationale: Ligands must be represented in their most likely three-dimensional, ionized state at physiological pH to accurately predict their interactions with the target.
-
Protocol:
-
Structure Generation: Draw the 2D structures of the imidazole-based inhibitors to be compared. For this guide, we will consider three hypothetical analogs:
-
IM-01 (Core Scaffold): A basic phenyl-imidazole structure.
-
IM-02 (H-bond Acceptor): IM-01 with a nitro group on the phenyl ring.
-
IM-03 (H-bond Donor): IM-01 with a hydroxyl group on the phenyl ring.
-
-
Conversion to 3D: Convert the 2D structures into 3D models.
-
Protonation and Tautomerization: Determine the most probable protonation state and tautomer at a physiological pH of ~7.4. The imidazole ring itself has a pKa near 7, making its protonation state particularly important.[2]
-
Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
3. Molecular Docking and Validation
-
Rationale: The docking simulation explores numerous possible binding poses of the ligand within the active site and ranks them based on a scoring function, which estimates binding affinity.[8] The protocol's validity must be confirmed before proceeding with the comparative study.
-
Protocol:
-
Binding Site Definition: Define the docking search space (the "grid box"). This is a three-dimensional cube centered on the active site. The most reliable way to define this space is to use the coordinates of the co-crystallized ligand removed in Step 1.
-
Protocol Validation (Re-docking): Before docking the new inhibitors, perform a docking run with the original co-crystallized ligand. Superimpose the lowest-energy docked pose onto the original crystal pose and calculate the Root-Mean-Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value below 2.0 Å. [12] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
-
Execution of Docking: Perform the docking runs for your series of imidazole-based inhibitors (IM-01, IM-02, IM-03) using the validated protocol. Software like AutoDock Vina is widely used for this purpose.[13]
-
Analysis of Poses: The docking software will generate several possible binding poses for each ligand, ranked by their predicted binding energy (a negative value in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.[11]
-
Part 2: Data Presentation and Comparative Analysis
Comparative Docking Results
The results of the docking study are summarized below. Binding energies predict the affinity, while the interacting residues provide the mechanistic basis for this affinity.
| Inhibitor ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hypothetical Experimental IC₅₀ (nM) |
| IM-01 | -7.8 | Cys532 (hydrophobic), Trp531 (π-π stacking) | 250 |
| IM-02 | -8.5 | Cys532 (hydrophobic), Trp531 (π-π stacking), Lys483 (H-bond) | 95 |
| IM-03 | -9.2 | Cys532 (hydrophobic), Trp531 (π-π stacking), Asp594 (H-bond) | 30 |
Visualization of Molecular Interactions
Visualizing the specific interactions of the most potent compound, IM-03, within the BRAF active site provides crucial structural insights.
Caption: 2D interaction diagram of inhibitor IM-03 in the BRAF active site.
Part 3: Scientific Integrity & Interpretation
-
Structure-Activity Relationship (SAR) Analysis: The comparative data clearly demonstrates a direct SAR. The core scaffold (IM-01) establishes baseline binding through hydrophobic and π-stacking interactions with Cys532 and Trp531, respectively. The introduction of a nitro group in IM-02, a hydrogen bond acceptor, allows for a new hydrogen bond with Lys483, leading to a lower binding energy and improved hypothetical potency. The most significant improvement is seen with IM-03. The hydroxyl group, acting as a hydrogen bond donor, forms a strong, stabilizing interaction with the key catalytic residue Asp594. This single interaction results in the lowest binding energy (-9.2 kcal/mol) and the best hypothetical IC₅₀ value (30 nM).
-
Trustworthiness and Limitations: This computational model provides a powerful hypothesis. However, it is essential to acknowledge its limitations. Scoring functions are approximations and do not perfectly correlate with experimental binding affinities.[7] The model assumes a rigid protein backbone, whereas in reality, proteins are flexible and can undergo "induced fit" upon ligand binding.[8] Therefore, these computational results should not be viewed as an absolute truth but as a guiding tool. The ultimate validation comes from synthesizing these compounds and confirming their activity through in vitro enzymatic and cell-based assays.
-
Future Directions: Based on this comparative study, a medicinal chemist would prioritize the IM-03 scaffold. The results strongly suggest that maintaining the hydrogen bond with Asp594 is crucial for high-affinity binding. Future work could explore other substitutions on the phenyl ring to further optimize hydrophobic interactions or introduce additional hydrogen bonds to further enhance potency and selectivity against other kinases.
Conclusion
This guide has outlined a rigorous, self-validating workflow for the comparative molecular docking of imidazole-based inhibitors. By systematically preparing the target and ligands, validating the docking protocol, and carefully analyzing the results in a comparative manner, researchers can derive valuable insights into structure-activity relationships. This computational approach, when integrated with medicinal chemistry and experimental biology, significantly accelerates the drug discovery process, enabling the rational design of more potent and selective therapeutic agents.[]
References
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochemistry and Molecular Biology Education, 38(4), 261-5. [Link]
-
Shafiee, M., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]
-
Kumar, D., et al. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews, 12(2), 103-117. [Link]
-
Shukla, S., & Singh, P. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. [Link]
-
Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3465–3485. [Link]
-
Ghara, A., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(10), 2288. [Link]
-
Kalra, S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3093. [Link]
-
Al-Ostoot, F. H., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 29(5), 1148. [Link]
-
Kaur, H., et al. (2023). Imidazole Derivatives as Potential Therapeutic Agents. ResearchGate. [Link]
-
Singh, A., & Sharma, P. K. (2023). Recent Advances in the Synthesis and Applications of Imidazole Derivatives. ResearchGate. [Link]
-
Das, U., et al. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(8), 1236–1264. [Link]
-
Tzani, A., et al. (2021). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]
-
Cahyono, R. B., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Materials, 13(20), 4509. [Link]
-
Vijesh, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. [Link]
-
Isloor, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. [Link]
-
D'Silva, L., et al. (2023). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 13(1), 4611. [Link]
-
Chandra, P., et al. (2022). Design, synthesis and studies of novel imidazoles. Journal of Pharmaceutical Chemistry, 8(2), 39-47. [Link]
-
El-Gamal, M. I., et al. (2021). Design, synthesis, biological evaluation, and docking studies of novel (imidazol-5-yl)pyrimidine-based derivatives as dual BRAFV600E/p38α inhibitors. European Journal of Medicinal Chemistry, 215, 113277. [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis, biological evaluation, and docking studies of novel (imidazol-5-yl)pyrimidine-based derivatives as dual BRAFV600E/p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.vensel.org [pubs.vensel.org]
Assessing the purity of commercially available 5-Chloro-1-ethyl-2-methyl-1H-imidazole
Executive Summary
5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS: 4897-22-7 ) is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceutical APIs (such as nitroimidazole antibiotics) and as a high-performance curing agent for epoxy resins.[1][2]
In the commercial market, this compound is frequently misidentified or conflated with its nitro-derivative counterparts (e.g., Ornidazole intermediates). For drug development professionals, the critical quality attribute (CQA) is not merely the assay percentage, but the regioisomeric purity (distinguishing the 5-chloro from the 4-chloro isomer) and the absence of the non-chlorinated precursor.
This guide provides a scientifically grounded comparison of analytical methodologies to assess the purity of commercially available stock, recommending Reverse-Phase HPLC (RP-HPLC) as the superior technique for pharmaceutical-grade validation over Gas Chromatography (GC) or Titration.
Part 1: Chemical Context & Impurity Profiling
To accurately assess purity, one must understand the origin of impurities. The synthesis typically involves the chlorination of 1-ethyl-2-methylimidazole .
Critical Impurity Profile
-
Precursor (Starting Material): 1-Ethyl-2-methylimidazole (Incomplete reaction).
-
Regioisomer: 4-Chloro-1-ethyl-2-methylimidazole. (The chlorination position is sensitive to steric hindrance and solvent conditions; this isomer often has similar solubility but distinct biological activity).
-
Hydrolysis Degradants: Imidazole ring cleavage products (rare, but possible under high moisture storage).
Visualization: Impurity Formation Pathway
The following diagram illustrates the synthetic origin of the impurities targeted in this assessment.
Figure 1: Synthetic pathway highlighting the origin of critical regioisomeric and process impurities.
Part 2: Comparative Analysis of Analytical Methods
While many suppliers provide a "Certificate of Analysis" (CoA) based on Titration or GC, these methods often fail to detect specific pharmaceutical-relevant impurities.
Comparison Table: Performance of Analytical Alternatives
| Feature | Method A: Non-Aqueous Titration | Method B: Gas Chromatography (GC-FID) | Method C: RP-HPLC (Recommended) |
| Principle | Acid-Base reaction (Perchloric acid) | Volatility & Boiling Point separation | Polarity & Hydrophobic interaction |
| Primary Use | Bulk Assay (Industrial grade) | Volatile Impurity Profiling | Pharma-grade Purity & Stability |
| Isomer Selectivity | None (Cannot distinguish isomers) | Moderate (Close boiling points) | High (Separates by polarity) |
| Non-Volatile Detection | N/A | Blind (Salts/Polymers invisible) | Excellent |
| Limit of Detection | Low (>0.5%) | High (ppm level) | High (ppm level) |
| Verdict | Insufficient for R&D | Good for solvents/volatile start mat. | Gold Standard for API release |
Why HPLC is the Superior Choice
While GC is common for imidazoles due to their volatility, HPLC is required for pharmaceutical validation because:
-
Thermally Labile Impurities: GC requires heating samples to >150°C, which can degrade thermally unstable impurities, leading to false purity readings.
-
Salt Detection: Commercial imidazoles often contain inorganic salts (from the chlorination quench) which are invisible to GC but detectable (or separable) in HPLC.
-
pH Control: The basicity of the imidazole nitrogen causes peak tailing. HPLC allows the use of buffered mobile phases (pH 3.0) to protonate the nitrogen, sharpening peaks and improving resolution between the 4-chloro and 5-chloro isomers.
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses a Reverse-Phase HPLC with UV Detection . It is designed to be "self-validating" by including a System Suitability Test (SST) that flags column degradation or mobile phase errors before data is collected.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column: C18 (Octadecylsilyl), End-capped. (e.g., 250 mm x 4.6 mm, 5 µm).[3] Note: End-capping is crucial to prevent interaction with free silanols which causes tailing in basic imidazoles.
-
Mobile Phase A: 25 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (70% A : 30% B) or Gradient (depending on specific impurity retention).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (Imidazole ring absorption).
-
Column Temp: 30°C.
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
-
Stock Solution: Dissolve 25 mg of 5-Chloro-1-ethyl-2-methylimidazole in 25 mL diluent (1.0 mg/mL).
-
Test Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL.
System Suitability Test (The "Trust" Mechanism)
Before running samples, inject a standard mixture. The run is only valid if:
-
Tailing Factor (T):
(Ensures the buffer pH is correctly suppressing silanol interactions). -
Theoretical Plates (N):
(Ensures column efficiency). -
Resolution (Rs): If the 4-chloro isomer standard is available,
between the main peak and the isomer.
Analytical Workflow Diagram
Figure 2: Decision matrix for the analytical workflow ensuring data integrity.
Part 4: Data Interpretation & Expected Results
When analyzing the chromatogram, the retention order on a C18 column (at pH 3.0) typically follows polarity:
-
tR ~ 2.5 min: 1-Ethyl-2-methylimidazole (Most polar, elutes first).
-
tR ~ 5.0 min: 5-Chloro-1-ethyl-2-methylimidazole (Target).
-
tR ~ 5.8 min: 4-Chloro isomer (Slightly more hydrophobic due to shielding effects, often elutes just after the main peak).
Acceptance Criteria for Pharma-Grade Intermediates:
-
Purity (Area %):
-
Any Single Impurity:
-
Total Impurities:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole (Related Structure/Properties). Retrieved from [Link]
-
ResearchGate (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. (Methodology adaptation for imidazole buffering). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
